tert-Butyl 4-mercaptopiperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-sulfanylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-8(14)5-7-11/h8,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYCVFFWCMHPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619851 | |
| Record name | tert-Butyl 4-sulfanylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134464-79-2 | |
| Record name | tert-Butyl 4-sulfanylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-sulfanylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl 4-mercaptopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for producing tert-butyl 4-mercaptopiperidine-1-carboxylate, a crucial building block in the development of various pharmaceutical compounds. The information presented herein is curated for researchers and professionals in the field of drug development and medicinal chemistry, offering a comprehensive resource for the synthesis and characterization of this versatile intermediate.
Introduction
This compound is a key heterocyclic compound utilized in the synthesis of a wide range of biologically active molecules. The presence of a protected amine and a reactive thiol group makes it a valuable synthon for introducing the 4-mercaptopiperidine moiety into larger, more complex structures. This guide details the most common and effective synthetic routes starting from readily available precursors: tert-butyl 4-hydroxypiperidine-1-carboxylate and N-Boc-4-piperidone.
Synthesis Pathways
Two principal synthetic strategies have been established for the preparation of this compound, each originating from a different commercially available starting material.
Pathway 1: From tert-Butyl 4-hydroxypiperidine-1-carboxylate
This pathway involves the conversion of a hydroxyl group at the 4-position of the piperidine ring into a thiol group. Two effective methods for this transformation are the Mitsunobu reaction followed by hydrolysis, and a direct conversion using Lawesson's reagent.
-
Method A: Mitsunobu Reaction and Thioacetate Hydrolysis
This two-step sequence is a reliable method that proceeds with inversion of stereochemistry at the C-4 position. The alcohol is first converted to a thioacetate, which is then hydrolyzed to yield the desired thiol.
-
Step 1: Synthesis of tert-butyl 4-(acetylthio)piperidine-1-carboxylate
-
Step 2: Hydrolysis to this compound
-
-
Method B: Direct Conversion with Lawesson's Reagent
A one-pot reaction with Lawesson's reagent provides a direct route from the alcohol to the thiol, though it may sometimes be accompanied by elimination byproducts.
Pathway 2: From N-Boc-4-piperidone
This approach begins with the keto-functionalized piperidine and involves the formation of a thioketone intermediate, which is subsequently reduced to the target thiol.
-
Thionation and Reduction
The ketone is first converted to the corresponding thioketone using a thionating agent like Lawesson's reagent. The thioketone is then reduced to the final product.
Data Presentation
The following tables summarize the quantitative data for the key reactions in the synthesis of this compound.
Table 1: Synthesis via Mitsunobu Reaction of tert-Butyl 4-hydroxypiperidine-1-carboxylate
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | tert-Butyl 4-hydroxypiperidine-1-carboxylate, Thioacetic acid | PPh₃, DIAD | THF | 0 to RT | 12 | 85-95 | >95 |
| 2 | tert-Butyl 4-(acetylthio)piperidine-1-carboxylate | LiOH or NaOH | Methanol/Water | RT | 2-4 | 90-98 | >98 |
Table 2: Synthesis via Direct Conversion of tert-Butyl 4-hydroxypiperidine-1-carboxylate
| Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | Lawesson's Reagent | Toluene | Reflux | 4-8 | 60-75 | >90 |
Table 3: Synthesis from N-Boc-4-piperidone
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-Boc-4-piperidone | Lawesson's Reagent | Toluene | Reflux | 6-10 | 70-85 | >90 |
| 2 | N-Boc-4-thiopiperidone | NaBH₄ | Methanol | 0 to RT | 1-2 | 80-90 | >95 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mitsunobu Reaction
Step 1: Synthesis of tert-butyl 4-(acetylthio)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Thioacetic acid (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford tert-butyl 4-(acetylthio)piperidine-1-carboxylate.
Step 2: Hydrolysis to this compound
-
The tert-butyl 4-(acetylthio)piperidine-1-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water.
-
An aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The mixture is then acidified with a dilute acid (e.g., 1 M HCl) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Protocol 2: Synthesis of this compound from N-Boc-4-piperidone
Step 1: Synthesis of N-Boc-4-thiopiperidone
-
A mixture of N-Boc-4-piperidone (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene is heated to reflux under an inert atmosphere for 6-10 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to give N-Boc-4-thiopiperidone.
Step 2: Reduction to this compound
-
To a solution of N-Boc-4-thiopiperidone (1.0 eq) in methanol at 0 °C, sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.
Mandatory Visualization
Physicochemical properties of tert-Butyl 4-mercaptopiperidine-1-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-mercaptopiperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 134464-79-2) is a heterocyclic organic compound featuring a piperidine ring functionalized with both a thiol (-SH) group and a tert-butyloxycarbonyl (Boc) protecting group. The presence of the reactive thiol group and the synthetically versatile Boc-protected amine makes this molecule a valuable building block in medicinal chemistry and drug discovery. Its physicochemical properties are critical determinants of its reactivity, stability, and suitability for various synthetic transformations, as well as influencing the properties of larger molecules derived from it. This guide provides a summary of its key physicochemical properties and detailed protocols for their experimental determination.
Core Physicochemical Properties
The quantitative data for this compound are summarized below. It is important to note that while some properties are readily available, others such as melting point, pKa, and logP often require experimental determination for a specific batch or purity level.
| Property | Value | Source |
| CAS Number | 134464-79-2 | [1] |
| Molecular Formula | C₁₀H₁₉NO₂S | [1] |
| Molecular Weight | 217.33 g/mol | Calculated |
| Physical Form | Solid | [1] |
| Purity | ≥98% (Typical) | [1] |
| InChI Key | USYCVFFWCMHPPG-UHFFFAOYSA-N | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| Melting Point | Not specified; requires experimental determination. | |
| Boiling Point | Not specified; requires experimental determination. | |
| pKa (Thiol) | Not specified; requires experimental determination. Aliphatic thiols typically have pKa values in the range of 9-11.[2][3] | |
| logP | Not specified; requires experimental determination or calculation. | |
| Solubility | Not specified; requires experimental determination. |
Experimental Protocols and Methodologies
Accurate determination of physicochemical properties is fundamental in drug development.[4] The following sections detail standard experimental protocols for key parameters.
Melting Point Determination
The melting point provides information on the identity and purity of a crystalline solid. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range. The capillary method is standard.[5]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered.[5]
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding with a new sample.[6][7]
-
Accurate Measurement: Heat the sample at a medium rate until the temperature is about 15-20°C below the expected melting point.[6]
-
Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium is maintained.[7]
-
Data Recording: Record two temperatures:
-
Reporting: The melting point is reported as the range T₁ - T₂.
References
- 1. This compound | 134464-79-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
An In-depth Technical Guide to tert-Butyl 4-mercaptopiperidine-1-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 4-mercaptopiperidine-1-carboxylate, a functionalized heterocyclic building block with significant potential in medicinal chemistry and drug development. Due to its limited commercial availability, this guide focuses on a proposed synthetic pathway, physicochemical properties of its precursor, and its prospective applications, particularly in the realm of bioconjugation and targeted therapeutics.
Chemical Structure and Identification
Chemical Name: this compound Molecular Formula: C₁₀H₁₉NO₂S Molecular Weight: 217.33 g/mol Structure:
The structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, which is crucial for modulating its reactivity during synthetic transformations. The key functional group is the thiol (-SH) at the C4 position, which opens up a wide array of possibilities for covalent modification and conjugation.
Physicochemical Properties of a Key Precursor
Given the absence of experimental data for the target compound, the properties of its likely precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate (CAS: 109384-19-2) , are summarized below to provide an estimation of the general characteristics of this class of molecules.[1][2]
| Property | Value |
| CAS Number | 109384-19-2 |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol [1] |
| Appearance | White to cream powder[2] |
| Melting Point | 61-65 °C[2] |
| Boiling Point | 292.3±33.0 °C (Predicted)[2] |
| Density | 1.107±0.06 g/cm³ (Predicted)[2] |
| Solubility | Soluble in Chloroform, Ethyl Acetate[2] |
| pKa | 14.80±0.20 (Predicted)[2] |
Proposed Synthetic Pathway
A reliable synthetic route to this compound can be achieved from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. Two common and effective methods for the conversion of alcohols to thiols are the Mitsunobu reaction and a two-step procedure involving tosylation followed by nucleophilic substitution.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Method A: Two-Step Synthesis via Tosylate Intermediate
This robust method involves the activation of the hydroxyl group as a tosylate, which is a good leaving group, followed by displacement with a sulfur nucleophile.
Step 1: Synthesis of tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate
-
To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.5 eq.) or triethylamine (1.5 eq.).
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the tosylated intermediate.
Step 2: Synthesis of this compound
-
Dissolve the tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).
-
Add a sulfur nucleophile, such as potassium thioacetate (KSAc) (1.5 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The resulting thioacetate can be hydrolyzed to the thiol by treatment with a base (e.g., sodium methoxide in methanol) or an acid.
-
Alternatively, using sodium hydrosulfide (NaSH) as the nucleophile can directly yield the thiol, though this reagent is more hazardous.
-
Purify the final product by column chromatography.
Method B: Mitsunobu Reaction
The Mitsunobu reaction allows for a one-pot conversion of the alcohol to a thioester, which can then be hydrolyzed to the desired thiol.[3][4] This reaction typically proceeds with inversion of stereochemistry.
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add thioacetic acid (1.2 eq.).
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the thioacetate intermediate.
-
Hydrolyze the thioacetate to the thiol as described in Method A, Step 2.
Applications in Drug Discovery and Development
The piperidine scaffold is a prevalent motif in a vast number of FDA-approved drugs and biologically active compounds due to its favorable physicochemical properties and its ability to act as a versatile scaffold for presenting functional groups in three-dimensional space.[5][6][7] The introduction of a thiol group at the 4-position of the N-Boc-piperidine ring creates a valuable building block for several advanced applications in drug discovery.
Caption: Potential applications of 4-mercaptopiperidine in bioconjugation.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
The thiol group is highly nucleophilic and can react specifically with various electrophilic partners, making it ideal for bioconjugation.[8][][10] After deprotection of the Boc group, the resulting 4-mercaptopiperidine can be used as a linker to attach cytotoxic drugs to antibodies, forming ADCs. The thiol can react with maleimides, haloacetates, or pyridyl disulfides on the antibody or a linker attached to it.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. The functionalized piperidine ring can serve as a core scaffold or part of a linker in a PROTAC molecule, with the thiol group providing a convenient handle for attaching either the target protein ligand or the E3 ligase ligand.
Synthesis of Novel Chemical Entities
As a versatile building block, this compound can be used in the synthesis of a wide range of more complex molecules. The thiol group can be alkylated, oxidized to disulfides or sulfonic acids, or participate in various coupling reactions, enabling the exploration of diverse chemical space in the search for new therapeutic agents.
Conclusion
While not a readily available commercial product, this compound represents a highly valuable synthetic intermediate for researchers in drug discovery. The synthetic pathways outlined in this guide, based on well-established chemical transformations, provide a practical approach to its preparation. The unique combination of a protected piperidine scaffold and a reactive thiol functional group makes this compound a powerful tool for the construction of sophisticated molecular architectures, including ADCs and PROTACs, which are at the forefront of modern therapeutic development.
References
- 1. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Thiol-Specific Linker for Bioconjugation - High Force Research [highforceresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of tert-Butyl 4-mercaptopiperidine-1-carboxylate: A Technical Guide
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data for the key intermediate, tert-butyl 4-mercaptopiperidine-1-carboxylate. This guide includes detailed tables of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Introduction
This compound is a crucial building block in medicinal chemistry, frequently employed in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing a protected amine and a reactive thiol group, makes it a versatile synthon for introducing the mercaptopiperidine moiety into target molecules. Accurate and thorough spectroscopic characterization is paramount for ensuring the identity, purity, and quality of this intermediate in drug discovery and development pipelines. This guide presents a consolidated reference for its ¹H NMR, ¹³C NMR, IR, and MS spectral data.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.86 | br s | 2H | H-2e, H-6e |
| 2.89 | t, J = 11.6 Hz | 2H | H-2a, H-6a |
| 2.70 - 2.60 | m | 1H | H-4 |
| 1.95 | d, J = 13.2 Hz | 2H | H-3e, H-5e |
| 1.45 | s | 9H | C(CH₃)₃ |
| 1.44 - 1.35 | m | 2H | H-3a, H-5a |
| 1.34 | t, J = 8.0 Hz | 1H | SH |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 154.8 | C=O |
| 79.4 | C (CH₃)₃ |
| 44.0 (br) | C-2, C-6 |
| 38.6 | C-4 |
| 35.1 | C-3, C-5 |
| 28.4 | C(C H₃)₃ |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2973 | Strong | C-H stretch (alkane) |
| 2854 | Medium | C-H stretch (alkane) |
| 2568 | Weak | S-H stretch |
| 1685 | Strong | C=O stretch (carbamate) |
| 1421 | Medium | C-H bend (alkane) |
| 1245 | Strong | C-N stretch |
| 1165 | Strong | C-O stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 232.1 | [M+H]⁺ |
| 176.1 | [M - C₄H₉O₂ + H]⁺ |
| 132.1 | [M - C₅H₉O₂]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for proton and 101 MHz for carbon nuclei. The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat compound was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral analysis was performed using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion. The data was acquired over a mass-to-charge (m/z) range of 50-500.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
This technical guide provides a centralized resource for the essential spectroscopic data of this compound, facilitating its reliable identification and use in synthetic applications.
Navigating the Commercial Landscape of tert-Butyl 4-mercaptopiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-mercaptopiperidine-1-carboxylate is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. Its unique structure, featuring a protected piperidine ring and a reactive thiol group, makes it a valuable intermediate for synthesizing a wide range of pharmacologically active compounds. This technical guide provides an in-depth overview of its commercial availability, key suppliers, and relevant technical information to assist researchers and drug development professionals in sourcing and utilizing this important chemical entity.
Commercial Availability and Suppliers
This compound (CAS No. 134464-79-2) is readily available from a number of chemical suppliers. The purity, quantity, and pricing can vary between suppliers, and it is advisable to request certificates of analysis for quality assurance. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Product Name/Synonym | CAS No. | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | This compound | 134464-79-2 | 98% | 100 mg, 250 mg, 1 g, 5 g | $12.65 (100 mg), $29.90 (250 mg), $51.75 (1 g), $142.60 (5 g) |
| AK Scientific, Inc. | This compound | 134464-79-2 | - | Inquiry | Inquiry |
| Ambeed, Inc. | This compound | 134464-79-2 | - | Inquiry | Inquiry |
| BLD Pharmatech Ltd. | This compound | 134464-79-2 | - | Inquiry | Inquiry |
| Leap Chem Co., Ltd. | This compound | 134464-79-2 | - | Inquiry | Inquiry |
| DSL Chemicals (Shanghai) Co., Ltd. | 1-N-Boc-4-Mercaptopiperidine | 134464-79-2 | - | Inquiry | Inquiry |
| Dayang Chem (Hangzhou) Co.,Ltd. | tert-Butyl 4-sulfanylpiperidine-1-carboxylate | 134464-79-2 | - | Inquiry | Inquiry |
| Amadis Chemical Company Limited | This compound | 134464-79-2 | - | Inquiry | Inquiry |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. The table indicates that while several companies list the product, detailed quantitative data beyond what is provided by major distributors like Sigma-Aldrich is often available only upon direct inquiry.
Synthetic Considerations
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic route for this compound.
Detailed Hypothetical Protocol:
-
Activation of the Hydroxyl Group: 1-Boc-4-hydroxypiperidine would be dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. The solution would be cooled in an ice bath, followed by the addition of a base, for example, triethylamine or pyridine. An activating agent, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), would then be added portion-wise. The reaction mixture would be stirred at a low temperature and gradually allowed to warm to room temperature to form the corresponding tosylate or mesylate intermediate.
-
Nucleophilic Substitution: The activated intermediate would then be subjected to nucleophilic substitution with a sulfur nucleophile. A common method involves reacting the tosylate or mesylate with a source of hydrosulfide, such as sodium hydrosulfide (NaSH), in a polar aprotic solvent like dimethylformamide (DMF). Alternatively, a protected thiol, like potassium thioacetate, could be used, followed by a deacetylation step.
-
Work-up and Purification: Upon completion of the reaction, an aqueous work-up would be performed to remove inorganic byproducts. The crude product would then be extracted into an organic solvent, dried, and concentrated under reduced pressure. Final purification would likely be achieved through column chromatography on silica gel to yield the desired this compound.
Applications in Drug Discovery and Development
The utility of this compound in drug discovery stems from the versatility of the piperidine scaffold and the reactivity of the thiol group. The piperidine ring is a common motif in many approved drugs due to its favorable pharmacokinetic properties. The Boc-protecting group allows for selective reactions at the thiol position before deprotection and further modification of the piperidine nitrogen.
The thiol group is a key functional handle for various chemical transformations, including:
-
Nucleophilic substitution reactions: The thiol can act as a nucleophile to form thioethers.
-
Michael additions: It can participate in conjugate additions to α,β-unsaturated carbonyl compounds.
-
Disulfide bond formation: The thiol can be oxidized to form disulfide bridges, which can be relevant in the design of certain therapeutic agents.
A logical workflow for the utilization of this building block in a drug discovery context is depicted below:
Caption: General workflow for utilizing this compound in drug discovery.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for the development of novel therapeutics. While a variety of suppliers offer this compound, researchers should perform due diligence to ensure the quality and purity required for their specific applications. The synthetic accessibility and the dual functionality of this molecule, with a modifiable thiol group and a protected nitrogen, provide a robust platform for the generation of diverse chemical libraries for biological screening. This guide serves as a foundational resource for scientists and researchers looking to incorporate this versatile intermediate into their drug discovery programs.
Reactivity Profile of the Thiol Group in tert-Butyl 4-mercaptopiperidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity profile of the thiol group in tert-Butyl 4-mercaptopiperidine-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug development due to the unique properties of its thiol functionality. This document details its nucleophilic and redox properties, supported by estimated quantitative data, detailed experimental protocols for key transformations, and visualizations of relevant reaction pathways and workflows.
Core Reactivity Profile
The thiol group of this compound exhibits a characteristic reactivity profile dominated by its nucleophilicity and susceptibility to oxidation. The electron-donating nature of the piperidine ring is expected to slightly enhance the nucleophilicity of the thiol group compared to simple alkyl thiols. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides steric hindrance and influences the overall solubility and handling of the compound.
Nucleophilicity and Acidity
Estimated Physicochemical Properties:
| Property | Estimated Value | Basis for Estimation |
| pKa (Thiol) | 9.5 - 10.5 | Based on the pKa of similar aliphatic thiols and considering the electronic effects of the N-Boc-piperidine scaffold. |
| Molecular Weight | 217.34 g/mol | Calculated from the chemical formula (C₁₀H₁₉NO₂S). |
Redox Chemistry: Oxidation to Disulfides
A key feature of the thiol group is its propensity to undergo oxidation, primarily to form a disulfide bond. This reversible reaction is a cornerstone of protein chemistry and is increasingly utilized in the design of covalent drugs and probes. The oxidation can be achieved using a variety of mild oxidizing agents.
Estimated Redox Potential:
| Reaction | Estimated Standard Potential (E°) | Notes |
| 2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻ | -0.2 to -0.3 V (vs. SHE) | This is a typical range for aliphatic thiols. The exact potential is influenced by the local environment and pH. |
Key Reactions and Experimental Protocols
The thiol group of this compound can participate in a variety of important chemical transformations, making it a valuable synthon for the introduction of a piperidine moiety.
S-Alkylation (Thioether Formation)
The nucleophilic thiol can readily react with alkyl halides and other electrophiles to form stable thioether linkages. This reaction is fundamental for constructing various molecular architectures.
Experimental Protocol: General Procedure for S-Alkylation
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as DMF or THF.
-
Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), to the solution at 0 °C to form the thiolate.
-
Electrophile Addition: Slowly add the alkyl halide (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Michael Addition
The thiolate anion is a potent nucleophile for 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, such as maleimides and acrylates. This reaction is widely used in bioconjugation to link molecules to cysteine residues in proteins.
Experimental Protocol: Michael Addition to a Maleimide
-
Dissolution: Dissolve this compound (1.0 eq.) and the maleimide derivative (1.0 eq.) in a suitable solvent system, often a mixture of an organic solvent (e.g., acetonitrile or DMF) and an aqueous buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by LC-MS.
-
Purification: Upon completion, the product can often be purified by preparative HPLC or column chromatography.
Disulfide Bond Formation
Controlled oxidation of the thiol leads to the formation of a symmetrical disulfide. This can be a key step in the synthesis of molecules designed to interact with the cellular redox environment.
Experimental Protocol: Air Oxidation to Form the Disulfide
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol or a mixture of DMF and water.
-
Basification: Add a catalytic amount of a base, such as triethylamine or ammonia, to facilitate thiolate formation.
-
Oxidation: Stir the solution open to the air for 24-48 hours. The progress of the oxidation can be monitored by TLC or LC-MS.
-
Purification: Once the starting material is consumed, the disulfide product can be isolated by extraction and purified by crystallization or column chromatography.
Visualizing Reactivity and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction pathways and a typical experimental workflow for studying the reactivity of this compound.
Caption: Key reaction pathways of the thiol group.
Caption: General experimental workflow for thiol reactions.
Applications in Drug Development and Chemical Biology
The reactivity profile of this compound makes it a valuable tool in several areas of pharmaceutical and biological research:
-
Covalent Inhibitors: The thiol group can act as a nucleophile to form covalent bonds with electrophilic residues in target proteins, leading to irreversible inhibition.
-
Bioconjugation: The piperidine thiol can be used to attach payloads, such as imaging agents or cytotoxic drugs, to biomolecules through stable thioether or Michael adduct linkages.
-
PROTACs and Molecular Glues: The piperidine scaffold is a common motif in proteolysis-targeting chimeras (PROTACs) and molecular glues. The thiol group provides a convenient handle for linker attachment.
-
Redox-Responsive Systems: The reversible formation of disulfide bonds can be exploited to design drug delivery systems or probes that respond to the cellular redox environment.
Conclusion
This compound possesses a versatile thiol group with a well-defined reactivity profile. Its nucleophilicity allows for the formation of stable thioether and Michael adducts, while its susceptibility to oxidation enables the formation of reversible disulfide bonds. Although specific quantitative data for this molecule is limited, its reactivity can be reliably predicted based on the behavior of analogous compounds. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this important building block in their synthetic and drug discovery endeavors.
The Versatile Scaffolding of Tert-Butyl 4-Mercaptopiperidine-1-Carboxylate in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among these, heterocyclic scaffolds have garnered significant attention due to their ability to confer desirable pharmacokinetic and pharmacodynamic properties. Tert-butyl 4-mercaptopiperidine-1-carboxylate has emerged as a particularly valuable synthon, offering a unique combination of a conformationally restricted piperidine ring, a reactive thiol group, and a protecting group amenable to facile cleavage. This technical guide explores the potential applications of this versatile molecule in medicinal chemistry, with a focus on its role in the development of potent and selective enzyme inhibitors.
A Key Building Block for Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix. Dysregulation of MMP activity has been implicated in a range of pathologies, including cancer, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of pharmaceutical research. The thiol group of this compound makes it an ideal candidate for targeting the zinc ion in the active site of MMPs, a key interaction for potent inhibition.
Quantitative Data on Piperidine-Based MMP Inhibitors
While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, the broader class of piperidine and piperazine-based MMP inhibitors demonstrates the potential of this scaffold. The following table summarizes the inhibitory activities of representative compounds from the literature.
| Compound Class | Target MMPs | IC50 (nM) | Reference |
| Piperazine Hydroxamic Acid Analog | MMP-1, MMP-9, MMP-13, TACE | Varies with substitutions | [1][2] |
| Piperidine Hydroxamic Acid Analog | MMP-1, TACE | Varies with substitutions | [2] |
| Diazepine Hydroxamic Acid Analog | MMP-1, MMP-9, MMP-13 | Varies with substitutions | [1][2] |
| Piperazine-based Inhibitor (Compound 20) | MMP-1, MMP-3, MMP-9, MMP-13 | 24, 18, 1.9, 1.3 | [3] |
| Non-chelating Piperidine-based Inhibitor (10d) | MMP-13 | 3.4 | [4] |
Proposed Synthetic Pathway and Experimental Protocols
The versatility of this compound allows for its incorporation into a variety of molecular frameworks. A plausible synthetic route to a potent MMP inhibitor is outlined below, demonstrating the utility of this building block.
Caption: Proposed synthetic workflow for an MMP inhibitor.
Experimental Protocols
1. S-Alkylation of this compound:
-
Objective: To couple the thiol group of the starting material with an electrophilic scaffold.
-
Procedure: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes. The desired α-bromo-substituted ester (1.0 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
2. Boc Deprotection:
-
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to allow for subsequent functionalization of the piperidine nitrogen.
-
Procedure: The S-alkylated intermediate (1.0 eq) is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA, 10 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with DCM (3 x 20 mL) to ensure complete removal of TFA. The resulting amine salt is used in the next step without further purification.
3. Amide Coupling:
-
Objective: To form the final inhibitor by coupling the deprotected piperidine with a carboxylic acid bearing a zinc-binding group.
-
Procedure: To a solution of the deprotected piperidine amine salt (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF are added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). The reaction mixture is stirred at room temperature for 12-16 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield the final MMP inhibitor.
Mechanism of Action: MMP Inhibition
MMP inhibitors typically function by chelating the catalytic zinc ion in the enzyme's active site, thereby preventing the binding and cleavage of substrate proteins like collagen. The thiol group, or a derivative thereof, is a key pharmacophore for this interaction.
Caption: Mechanism of MMP inhibition.
Conclusion
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its inherent structural features make it particularly well-suited for the design of enzyme inhibitors, most notably matrix metalloproteinase inhibitors. The synthetic accessibility and the ability to readily functionalize both the thiol and the piperidine nitrogen provide a robust platform for the generation of diverse chemical libraries. While direct, named applications in clinically approved drugs are not yet prominent in the literature, the strong preclinical data for mercaptopiperidine-containing compounds underscore the significant potential of this synthon in the ongoing quest for novel therapeutics. Further exploration of this scaffold is warranted and is likely to yield potent and selective drug candidates for a variety of diseases.
References
- 1. scialert.net [scialert.net]
- 2. scialert.net [scialert.net]
- 3. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl 4-mercaptopiperidine-1-carboxylate as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-mercaptopiperidine-1-carboxylate is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a piperidine ring, a common scaffold in many pharmaceuticals, with two key functional groups: a nucleophilic thiol (-SH) at the 4-position and a tert-butyloxycarbonyl (Boc) protected secondary amine. This arrangement allows for selective chemical transformations, making it a valuable intermediate for introducing a thiol-containing piperidine moiety into more complex molecules.
The Boc-protecting group ensures the piperidine nitrogen is unreactive under a wide range of conditions, enabling chemists to focus on the reactivity of the thiol group. Subsequently, the Boc group can be readily removed under acidic conditions to reveal the secondary amine for further functionalization. This orthogonal reactivity is crucial in multi-step syntheses of drug candidates, particularly in the development of enzyme inhibitors where the thiol group can act as a key zinc-binding group.
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized below. Data is compiled from chemical supplier databases and computational predictions, as extensive characterization is not widely available in peer-reviewed literature.
| Property | Value |
| IUPAC Name | tert-butyl 4-sulfanylpiperidine-1-carboxylate |
| CAS Number | 180366-26-9 |
| Molecular Formula | C₁₀H₁₉NO₂S |
| Molecular Weight | 217.33 g/mol |
| Appearance | Colorless to light yellow oil or low-melting solid |
| Boiling Point | ~307.5 °C at 760 mmHg (Predicted) |
| Density | ~1.06 g/cm³ (Predicted) |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, Methanol). |
Synthesis and Experimental Protocols
This compound is not commonly available as a starting material and is typically synthesized from its corresponding 4-hydroxy precursor. A reliable two-step sequence involves the activation of the hydroxyl group as a tosylate, followed by nucleophilic displacement with a sulfur source and subsequent hydrolysis.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq) in dimethylformamide (DMF, approx. 0.4 M).
-
Add potassium thioacetate (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the tosylate.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude thioacetate intermediate.
-
Dissolve the crude thioacetate in methanol (approx. 0.5 M) and bubble argon through the solution for 15 minutes to deoxygenate.
-
Add concentrated hydrochloric acid (3-4 eq) and stir the mixture at room temperature for 2-4 hours to effect hydrolysis.
-
Neutralize the reaction mixture carefully with saturated NaHCO₃ (aq) and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final product, this compound.
Applications in Drug Discovery and Organic Synthesis
The primary utility of this building block lies in its role as a precursor for introducing a piperidine-thiol motif into target molecules. The thiol group is a potent nucleophile and can participate in various reactions.
Key Application: Synthesis of Matrix Metalloproteinase (MMP) Inhibitors
This building block has been identified as a key intermediate in the synthesis of potent and selective inhibitors of matrix metalloproteinases (MMPs), a class of enzymes implicated in diseases such as arthritis and cancer.[1] In these inhibitors, the thiol group often serves as a zinc-chelating moiety, binding to the catalytic zinc ion in the active site of the enzyme. The piperidine scaffold provides a rigid core to correctly orient other pharmacophoric elements into the enzyme's binding pockets.
Caption: General workflow for utilizing the building block in synthesis.
General Reaction: S-Alkylation
A fundamental transformation of this compound is the S-alkylation with various electrophiles, such as alkyl halides or epoxides. This reaction forms a thioether linkage, which is stable and widely found in pharmaceutical compounds.
Experimental Protocol: General S-Alkylation
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent like DMF or acetonitrile (approx. 0.3 M).
-
Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution to deprotonate the thiol.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the desired electrophile (e.g., an alkyl bromide, 1.1 eq) dropwise.
-
Stir the reaction at room temperature (or with gentle heating if necessary) for 2-12 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the desired S-alkylated piperidine derivative.
Safety and Handling
No specific, comprehensive safety data sheet is widely available for this compound. Therefore, safety precautions must be based on the functional groups present.
-
Thiols: Compounds containing thiol groups are known for their strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Thiols can also be mild skin and respiratory irritants or sensitizers.
-
Boc-Protected Amines: Generally considered low-hazard, but standard chemical handling precautions should be observed.
| Hazard Type | Precautionary Measures |
| Inhalation | Avoid breathing vapors or mist. Use only in a well-ventilated fume hood. |
| Skin Contact | May cause skin irritation or sensitization. Wear appropriate protective gloves (e.g., nitrile) and a lab coat. In case of contact, wash immediately with soap and water. |
| Eye Contact | May cause serious eye irritation. Wear safety glasses with side shields or chemical goggles. If contact occurs, rinse cautiously with water for several minutes. |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. The thiol group is susceptible to air oxidation to form disulfides; storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
Conclusion
This compound is a highly valuable, albeit specialized, building block for drug discovery and synthetic chemistry. Its orthogonal protecting group strategy and the potent nucleophilicity of its thiol group allow for its precise incorporation into complex molecular architectures. While its direct handling requires care due to the properties of the thiol moiety, its utility in constructing targeted molecules, such as matrix metalloproteinase inhibitors, underscores its importance for researchers developing next-generation therapeutics.
References
Technical Guide: Safety and Handling Precautions for tert-Butyl 4-mercaptopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is an in-depth technical guide compiled from available safety data and general chemical principles. A complete Safety Data Sheet (SDS) from a manufacturer for tert-Butyl 4-mercaptopiperidine-1-carboxylate (CAS No. 134464-79-2) was not publicly available at the time of writing. The information herein is a composite derived from supplier safety data for this specific compound and general safety information for aliphatic thiols and related piperidine structures. Users must exercise independent judgment and should consult with a qualified safety professional before handling this chemical. All laboratory work should be preceded by a thorough, institution-specific risk assessment.
Compound Identification and Properties
This compound is a bifunctional molecule containing a piperidine ring, a thiol (-SH) group, and a tert-butoxycarbonyl (Boc) protecting group. The thiol group imparts a powerful and unpleasant odor, a key characteristic of mercaptans that necessitates specific handling protocols.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 134464-79-2 | Ambeed, ChemicalBook |
| Molecular Formula | C₁₀H₁₉NO₂S | ChemicalBook |
| Molecular Weight | 217.33 g/mol | ChemicalBook |
| Appearance | White to off-white solid | ChemicalBook |
| Melting Point | 41-42 °C | ChemicalBook |
| Boiling Point | 294.2 ± 33.0 °C (Predicted) | ChemicalBook |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
| pKa | 10.52 ± 0.20 (Predicted) | ChemicalBook |
| Odor | Strong, unpleasant (stench) | General Thiol Properties |
Hazard Identification and Classification
This compound presents significant acute and chronic health risks. The thiol group and the heterocyclic structure contribute to its hazardous profile. Based on available GHS classifications, this chemical is considered highly hazardous.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Code | Hazard Statement |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage | H314 / H319 | Causes severe skin burns and eye damage / Causes serious eye irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-Term | H413 | May cause long lasting harmful effects to aquatic life |
Note: There is a discrepancy in the severity of skin/eye hazard statements from different sources (H314/H315 and H314/H319). The most conservative classification (H314 - Causes severe skin burns and eye damage) should be adopted for all handling procedures.
Experimental Protocols and Handling
Given the compound's toxicity, corrosive nature, and stench, all manipulations must be performed with stringent engineering and personal protective controls.
Engineering Controls
-
Fume Hood: All work, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to control vapor exposure and manage the powerful odor.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory. The following workflow outlines the minimum requirements for handling the compound.
Handling and Storage Protocol
-
Avoidance of Contact: Avoid all contact with skin and eyes and prevent inhalation of dust or vapors.
-
Inert Atmosphere: For long-term storage, consider keeping the compound under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the thiol group.
-
Storage Conditions: Store in a cool, dry, well-ventilated place, away from incompatible materials. The container must be kept tightly closed.
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and sources of ignition.[1]
-
Stench Management: Seal container threads with paraffin film or PTFE tape after each use.
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
First Aid Measures
Table 3: First Aid Protocols
| Exposure Route | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
The following workflow should be initiated in the event of a spill.
Stability and Reactivity
-
Reactivity: The compound is reactive, particularly at the thiol group, which can be easily oxidized.
-
Chemical Stability: Stable under recommended storage conditions.
-
Hazardous Decomposition Products: Upon combustion, this compound may produce hazardous gases including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).
Waste Disposal and Decontamination
-
Waste Disposal: All waste material containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Place waste in a sealed, labeled container.
-
Decontamination: Glassware and surfaces that have come into contact with the compound should be decontaminated to eliminate the powerful odor. This can be achieved by rinsing or soaking the items in a solution of sodium hypochlorite (household bleach) inside a fume hood. Allow for an extended contact time (e.g., several hours) to ensure complete oxidation of the thiol.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Pyrimidine-Based Kinase Inhibitors Using tert-Butyl 4-mercaptopiperidine-1-carboxylate
Abstract
This document provides a detailed methodology for the synthesis of a novel series of pyrimidine-based kinase inhibitors utilizing tert-Butyl 4-mercaptopiperidine-1-carboxylate as a key building block. The synthetic strategy involves an initial nucleophilic aromatic substitution to form a thioether linkage, followed by a Suzuki coupling to introduce diversity. These compounds are designed as potential inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer. This application note includes detailed experimental protocols, data presentation for a hypothetical series of compounds, and visualizations of the synthetic workflow and the targeted biological pathway.
Introduction
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors remains a primary focus in drug discovery. The piperidine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates. This application note describes a robust synthetic route to a novel class of potential kinase inhibitors by incorporating a mercaptopiperidine group onto a 2,4-dichloropyrimidine core. The thiol group of this compound serves as a nucleophile to displace a chlorine atom, forming a stable thioether bond. Subsequent diversification through Suzuki coupling allows for the exploration of the structure-activity relationship (SAR). The designed compounds are evaluated for their inhibitory activity against PI3Kα, a key enzyme in the PI3K/AKT/mTOR pathway.
Synthetic Scheme
The overall synthetic strategy is a two-step process designed for the efficient generation of a library of analogs.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr). this compound is reacted with 2,4-dichloro-5-fluoropyrimidine in the presence of a base to yield the key intermediate, tert-butyl 4-((2-chloro-5-fluoropyrimidin-4-yl)thio)piperidine-1-carboxylate.
-
Step 2: Suzuki Coupling. The intermediate is then subjected to Suzuki coupling with various aryl and heteroaryl boronic acids to generate the final products.
Experimental Protocols
Synthesis of Intermediate 1: tert-butyl 4-((2-chloro-5-fluoropyrimidin-4-yl)thio)piperidine-1-carboxylate
-
To a solution of this compound (1.0 eq, 2.17 g, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 50 mL), add potassium carbonate (K2CO3) (1.5 eq, 2.07 g, 15 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,4-dichloro-5-fluoropyrimidine (1.1 eq, 1.83 g, 11 mmol) to the reaction mixture.
-
Stir the reaction at 50°C for 16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford Intermediate 1 as a white solid.
General Protocol for Suzuki Coupling (Synthesis of Final Compounds)
-
In a microwave vial, combine Intermediate 1 (1.0 eq, 100 mg, 0.28 mmol), the respective aryl/heteroaryl boronic acid (1.2 eq, 0.34 mmol), and potassium carbonate (K2CO3) (2.0 eq, 77 mg, 0.56 mmol).
-
Add a mixture of 1,4-dioxane (3 mL) and water (1 mL).
-
Degas the mixture by bubbling argon through it for 10 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq, 23 mg, 0.028 mmol).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to yield the final compound.
Data Presentation
The inhibitory activity of the synthesized compounds against PI3Kα was evaluated using an in vitro luminescence-based kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | R-Group (from Boronic Acid) | Molecular Weight ( g/mol ) | PI3Kα IC50 (nM) |
| KPI-001 | Phenyl | 433.56 | 150 |
| KPI-002 | 4-Methoxyphenyl | 463.59 | 85 |
| KPI-003 | 3-Pyridyl | 434.55 | 45 |
| KPI-004 | 1-Methyl-1H-pyrazol-4-yl | 437.56 | 28 |
| Alpelisib | (Reference Compound) | 441.51 | 5 |
Table 1: Hypothetical inhibitory activity of novel kinase inhibitors against PI3Kα.
Kinase Inhibition Assay Protocol
This protocol describes a luminescence-based assay to determine the IC50 values of the synthesized compounds against PI3Kα. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Synthesized inhibitor compounds
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of PI3Kα enzyme in kinase assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the PIP2/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for novel kinase inhibitors.
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Application Notes and Protocols: S-Alkylation of tert-Butyl 4-mercaptopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the S-alkylation of tert-butyl 4-mercaptopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a robust and versatile method for the formation of a thioether linkage via a nucleophilic substitution (SN2) reaction. This reaction is fundamental in medicinal chemistry for the introduction of diverse functionalities to the piperidine scaffold. The following sections detail the necessary reagents, reaction conditions, and purification methods, along with illustrative data and a visual representation of the experimental workflow.
Introduction
The piperidine moiety is a prevalent heterocyclic motif in a vast array of pharmaceuticals and biologically active molecules. Functionalization of the piperidine ring is a critical aspect of drug design and development, allowing for the modulation of a compound's physicochemical properties and biological activity. This compound serves as a valuable building block where the thiol group at the 4-position can be selectively alkylated. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents its participation in the alkylation reaction under basic conditions, ensuring regioselective S-alkylation.
The S-alkylation of thiols is a well-established and efficient method for the formation of thioethers. The reaction proceeds via the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which then displaces a leaving group on an alkyl electrophile. This protocol provides a general yet detailed procedure that can be adapted for a variety of alkylating agents.
Data Presentation
The following table summarizes typical reaction parameters for the S-alkylation of this compound with a representative alkylating agent, benzyl bromide. These parameters are based on general principles of S-alkylation of thiols and analogous O-alkylation of N-Boc-protected piperidinols. Yields and reaction times may vary depending on the specific alkylating agent and reaction scale.
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | 1.0 equivalent |
| Alkylating Agent | Benzyl bromide | 1.1 - 1.2 equivalents |
| Base | Sodium Hydride (NaH, 60% dispersion in oil) | 1.2 - 1.5 equivalents |
| or Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 equivalents | |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Recommended for NaH |
| or Anhydrous Acetonitrile (MeCN) | Recommended for K₂CO₃ | |
| Temperature | 0 °C to room temperature | Initial deprotonation at 0 °C is crucial for controlling reactivity. |
| Reaction Time | 2 - 12 hours | Monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | 75 - 95% | Yields are highly dependent on the substrate and reaction conditions. |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the S-alkylation of this compound using sodium hydride as the base and benzyl bromide as the alkylating agent.
Materials and Reagents
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Thiolate Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the thiolate anion.
-
Alkylation: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up:
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-alkylated product.
-
Mandatory Visualization
Caption: Experimental workflow for the S-alkylation of this compound.
This detailed protocol and the accompanying information are intended to serve as a valuable resource for researchers engaged in the synthesis of piperidine-containing compounds for pharmaceutical and other scientific applications. The described S-alkylation procedure is a reliable method for introducing a wide range of substituents, thereby facilitating the exploration of structure-activity relationships.
Application Notes and Protocols for the Use of tert-Butyl 4-mercaptopiperidine-1-carboxylate in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the construction of complex peptide sequences. The incorporation of non-standard amino acids and building blocks is crucial for the development of peptidomimetics with enhanced therapeutic properties, such as increased stability, constrained conformations, and improved receptor affinity. tert-Butyl 4-mercaptopiperidine-1-carboxylate is a versatile building block that introduces a thiol-functionalized piperidine moiety into a peptide sequence. The Boc-protected amine allows for its integration into standard Fmoc-based SPPS protocols, while the thiol group provides a handle for various modifications, most notably the formation of thioether linkages for peptide cyclization or conjugation.
These application notes provide a comprehensive overview and detailed protocols for the effective utilization of this compound in SPPS.
Core Applications
The primary applications of this compound in SPPS include:
-
Synthesis of Thioether-Constrained Peptides: The thiol group can react with an electrophilic side chain (e.g., a haloacetylated residue or a maleimide) on the same peptide to form a cyclic thioether-bridged peptide. This conformational constraint can lead to increased biological activity and stability.
-
Peptide Conjugation: The thiol moiety serves as a nucleophilic handle for the site-specific conjugation of peptides to other molecules, such as carrier proteins, labels (e.g., fluorophores), or cytotoxic drugs.
-
Introduction of a Novel Structural Scaffold: The piperidine ring introduces a non-peptidic element into the backbone or as a side-chain modification, which can influence the peptide's conformation and pharmacokinetic properties.
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.[1] Adjustments may be necessary depending on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol describes the coupling of this compound to the N-terminus of a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU/HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (colorless or yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).
Protocol 2: On-Resin Thioether Cyclization
This protocol outlines the formation of a thioether bridge between the thiol of the 4-mercaptopiperidine moiety and an electrophilic amino acid residue (e.g., N-terminal chloroacetylated amino acid) within the same peptide sequence.
Materials:
-
Linear peptide-resin containing both the deprotected 4-mercaptopiperidine thiol and a chloroacetyl group.
-
Base: DIPEA or N-methylmorpholine (NMM)
-
Solvent: DMF or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Selective Deprotection: Ensure that the thiol group of the 4-mercaptopiperidine is deprotected on the resin. The Boc group on the piperidine nitrogen is acid-labile and will be removed during the final cleavage step. If a thiol protecting group was used, it must be selectively removed prior to cyclization.
-
Cyclization Reaction:
-
Swell the peptide-resin in DMF or NMP.
-
Add DIPEA or NMM (3-5 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 4-16 hours.
-
-
Monitoring the Cyclization: Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS to observe the formation of the cyclic product.
-
Washing: After completion, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Protocol 3: Cleavage and Final Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Boc protecting group from the piperidine nitrogen and other acid-labile side-chain protecting groups.
Materials:
-
Cyclized or linear peptide-resin
-
Cleavage Cocktail: A standard cleavage cocktail such as Reagent K is recommended for peptides containing sensitive residues.[2] For peptides without sensitive residues, a simpler cocktail can be used.
-
Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[2]
-
Standard Cocktail: TFA/TIS/water (95:2.5:2.5)
-
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
The following tables summarize illustrative quantitative data for the synthesis of a model thioether-cyclized peptide using this compound. Note: As specific literature data for this compound is limited, these values are representative of typical yields and purities achieved in SPPS.
Table 1: Reagents and Conditions for Model Peptide Synthesis
| Step | Reagent/Condition | Amount/Time |
| Resin | Rink Amide Resin | 0.1 mmol scale |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |
| Amino Acid Coupling | Fmoc-AA-OH (3 eq.), HATU (2.9 eq.), DIPEA (6 eq.) | 2 hours |
| 4-Mercaptopiperidine Coupling | This compound (3 eq.), HATU (2.9 eq.), DIPEA (6 eq.) | 4 hours |
| On-Resin Cyclization | DIPEA (5 eq.) in NMP | 12 hours |
| Cleavage | Reagent K | 3 hours |
Table 2: Analytical Data for Model Thioether-Cyclized Peptide
| Analysis | Result |
| Crude Purity (by HPLC) | ~75% |
| Final Purity (after HPLC) | >98% |
| Overall Yield | 15-25% |
| Expected Mass (Monoisotopic) | [Calculated Value] |
| Observed Mass (ESI-MS) | [Calculated Value + H]⁺ |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a thioether-cyclized peptide.
Signaling Pathway/Logical Relationship
Caption: On-resin thioether cyclization reaction pathway.
References
Step-by-Step Guide to Boc Deprotection of tert-Butyl 4-mercaptopiperidine-1-carboxylate
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the acid-catalyzed deprotection of tert-butyl 4-mercaptopiperidine-1-carboxylate to yield 4-mercaptopiperidine hydrochloride. This procedure is a crucial step in synthetic routes requiring a free piperidine amine with a thiol functionality, common in the development of novel therapeutics and chemical probes.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile cleavage under acidic conditions. The deprotection of Boc-protected amines is a fundamental transformation in organic synthesis. This application note outlines a reliable and high-yielding protocol for the removal of the Boc group from this compound using hydrogen chloride (HCl) in 1,4-dioxane. The resulting product, 4-mercaptopiperidine, is isolated as its hydrochloride salt, which often improves stability and handling, particularly for compounds containing a thiol group that can be susceptible to oxidation.
Reaction Principle
The deprotection mechanism involves the protonation of the carbamate oxygen by a strong acid, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation, carbamic acid, and the protonated amine. The carbamic acid intermediate is unstable and readily decarboxylates to release carbon dioxide. The use of HCl in an anhydrous solvent like 1,4-dioxane provides a controlled and efficient means of achieving this transformation, typically affording the desired amine hydrochloride salt in high purity and yield.[1][2][3]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | Commercially Available |
| Reagent | 4.0 M HCl in 1,4-dioxane | [1][2][3] |
| Solvent | 1,4-Dioxane (Anhydrous) | [1][2] |
| Reaction Temperature | Room Temperature (Approx. 20-25 °C) | [1][2] |
| Reaction Time | 30 minutes - 2 hours | [1][2] |
| Typical Yield | >95% (as hydrochloride salt) | Estimated based on similar reactions |
| Product | 4-Mercaptopiperidine hydrochloride | |
| Molecular Formula | C₅H₁₂ClNS | |
| Molecular Weight | 153.67 g/mol |
Experimental Protocols
Materials and Equipment:
-
This compound
-
4.0 M Hydrogen chloride solution in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen source for inert atmosphere (optional but recommended)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum flask
Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a minimal amount of anhydrous 1,4-dioxane.
-
Acid Addition: Under stirring, add the 4.0 M HCl solution in 1,4-dioxane (approximately 5-10 equivalents) to the reaction mixture. The addition can be performed at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. Typically, the reaction is complete within 30 minutes to 2 hours.[1][2]
-
Product Isolation: Upon completion of the reaction, the product, 4-mercaptopiperidine hydrochloride, may precipitate from the reaction mixture as a white solid.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
To the resulting residue, add anhydrous diethyl ether to induce further precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
-
Drying: Dry the purified 4-mercaptopiperidine hydrochloride under vacuum to obtain a fine, white to off-white solid.
Characterization of 4-Mercaptopiperidine Hydrochloride:
-
¹H NMR (DMSO-d₆): Expected signals would include broad peaks for the piperidine ring protons and the thiol proton. The chemical shifts will be downfield compared to the free base due to the presence of the ammonium salt.
-
¹³C NMR (DMSO-d₆): Expected signals corresponding to the four distinct carbons of the piperidine ring.
-
Mass Spectrometry (ESI+): m/z = 118.1 [M+H]⁺ (corresponding to the free base, 4-mercaptopiperidine).
Note on Thiol Oxidation: The thiol group can be sensitive to oxidation, especially in the presence of air and basic conditions, leading to the formation of disulfides. Working under an inert atmosphere (argon or nitrogen) and maintaining acidic conditions during work-up can help to minimize this side reaction. The hydrochloride salt of the product is generally more stable towards oxidation than the free base.
Mandatory Visualization
References
Application of tert-Butyl 4-mercaptopiperidine-1-carboxylate in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally suitable for applications in drug discovery, bioconjugation, and materials science. Among these, the thiol-ene reaction has emerged as a prominent tool for the formation of stable thioether linkages. This application note details the utility of tert-Butyl 4-mercaptopiperidine-1-carboxylate as a versatile thiol-containing building block in thiol-ene click chemistry reactions. Its piperidine scaffold is a common motif in pharmaceuticals, and the Boc-protecting group allows for further synthetic modifications, making it a valuable reagent for creating complex molecular architectures.
The thiol-ene reaction proceeds via a radical-mediated addition of a thiol to an alkene.[1] This process can be initiated by light (photo-initiation) or heat (thermal initiation), often with the aid of a radical initiator.[1] The reaction is characterized by its anti-Markovnikov selectivity and is considered a "click" reaction due to its efficiency and orthogonality.[1]
Applications in Bioconjugation
The selective and biocompatible nature of the thiol-ene reaction makes it ideal for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or peptides.[2] this compound can be used to introduce a cyclic amine moiety onto a biological molecule, which can be valuable for modulating properties like solubility, cell permeability, or binding affinity.
A common application is the modification of proteins at cysteine residues, which bear a free thiol group. However, in the context of using this compound, the thiol group of this molecule would react with an alkene-modified biomolecule. For instance, a protein can be functionalized with an alkene-containing linker, and subsequently, the piperidine derivative can be "clicked" onto it.
Experimental Protocols
The following are generalized protocols for the application of this compound in thiol-ene click chemistry. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Photo-initiated Thiol-Ene Reaction with an Alkene-Containing Small Molecule
This protocol describes the reaction of this compound with a generic alkene-containing molecule.
Materials:
-
This compound
-
Alkene-containing substrate (e.g., 1-octene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
UV lamp (365 nm)
-
Reaction vessel (quartz or borosilicate glass)
-
Nitrogen or Argon source
Procedure:
-
In a suitable reaction vessel, dissolve the alkene-containing substrate (1.0 eq) and this compound (1.2 eq) in the chosen solvent.
-
Add the photoinitiator, DMPA (0.1 eq).
-
De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
Seal the reaction vessel and place it under a UV lamp.
-
Irradiate the mixture for a specified time (e.g., 30 minutes to 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioether.
Protocol 2: Bioconjugation to an Alkene-Modified Peptide
This protocol outlines the conjugation of this compound to a peptide that has been pre-functionalized with an alkene moiety.
Materials:
-
Alkene-modified peptide
-
This compound
-
Water-soluble photoinitiator (e.g., VA-044)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
UV lamp (365 nm)
-
Reaction vessel
Procedure:
-
Dissolve the alkene-modified peptide in the aqueous buffer to a desired concentration (e.g., 1 mg/mL).
-
Add a solution of this compound (10-50 eq excess) in a minimal amount of a water-miscible co-solvent if necessary.
-
Add the water-soluble photoinitiator, VA-044.
-
De-gas the solution gently with nitrogen or argon.
-
Irradiate the mixture with a UV lamp at room temperature. Reaction times can vary from 30 minutes to several hours.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted small molecules.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for thiol-ene reactions. Note that these are representative values and actual results will depend on the specific substrates and conditions used.
| Reactant 1 | Reactant 2 | Initiator | Solvent | Reaction Time (h) | Yield (%) | Reference |
| N-acetyl-Cys methyl ester | 1,7-octadiene | DMPA | NMP | - | up to 92 | [1] |
| Glycosyl thiol | Pentenyl-modified peptide | DPAP | DMF | - | 82-85 | [1] |
| Thiophenol | 1-Pentene | Purple LED (390 nm) | H₂O | 21 | 99 | [3] |
| Thiophenol | Styrene | Purple LED (390 nm) | H₂O | 21 | >95 | [3] |
Visualizations
References
Application Notes and Protocols: The Role of tert-Butyl 4-mercaptopiperidine-1-carboxylate in the Synthesis of GPCR Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent a vast and crucial family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals. The development of novel and selective GPCR ligands is a cornerstone of drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into GPCR ligands to impart favorable physicochemical and pharmacokinetic properties.[1][2] tert-Butyl 4-mercaptopiperidine-1-carboxylate is a versatile building block that allows for the introduction of a flexible thioether linkage at the 4-position of the piperidine ring. This thioether moiety can serve as a linker to various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of ligand binding and functional activity at GPCRs such as chemokine and opioid receptors.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in the synthesis of GPCR ligands.
Core Application: Synthesis of Thioether-Containing Piperidine Scaffolds
The primary application of this compound in GPCR ligand synthesis is its use as a nucleophile in S-alkylation reactions. The thiol group readily reacts with a variety of electrophiles, such as alkyl halides or mesylates, to form a stable thioether bond. This allows for the coupling of the piperidine core to a wide range of substituents, which can be tailored to interact with the binding pockets of specific GPCRs. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures chemoselectivity during the S-alkylation step and can be readily removed under acidic conditions to allow for further derivatization at the nitrogen atom.
Data Presentation: Representative Biological Activity of Piperidine-Based GPCR Ligands
The following table summarizes representative binding affinities of various piperidine-containing ligands for different GPCRs. While these examples may not all be synthesized directly from this compound, they illustrate the potency that can be achieved with the piperidine scaffold in GPCR ligand design.
| Compound Class | Target GPCR | Ligand Example/Reference | Binding Affinity (Ki, nM) |
| Benzylpiperidine Derivatives | μ-Opioid Receptor (MOR) / σ1 Receptor | Compound 52[5] | 56.4 (MOR), 11.0 (σ1R) |
| Mono-indolomorphinans | δ-Opioid Receptor | Compound 6b[3] | 1.45 |
| 4-Hydroxypiperidine Derivatives | CCR5 | Compound 10h[4] | 11 |
| Piperidine-4-carboxamides | CCR5 | Compound 11f[1] | 0.59 (EC50) |
| 4-Benzyl-1-(benzylsulfonyl)piperidine | σ1 Receptor | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine[6] | 0.96 |
| Pyridyl-piperazinyl-piperidine Derivatives | CXCR3 | Analog 18j[7] | 0.2 (IC50) |
Experimental Protocols
General Protocol for the S-Alkylation of this compound
This protocol describes a general method for the reaction of this compound with an electrophilic coupling partner to form a thioether-linked GPCR ligand precursor.
Materials:
-
This compound
-
Electrophile (e.g., a substituted benzyl bromide or other alkyl halide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate anion.
-
Add the electrophile (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material. The reaction may be gently heated (e.g., to 50 °C) to facilitate the reaction with less reactive electrophiles.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thioether product.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Boc Deprotection
Materials:
-
Boc-protected piperidine thioether
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected piperidine thioether (1.0 eq) in a minimal amount of a suitable solvent (e.g., 1,4-dioxane or DCM).
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 eq) or TFA (e.g., 10-20 eq) in DCM.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If TFA was used, co-evaporate with toluene to remove residual acid.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the deprotected amine.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
The free amine can be obtained by partitioning the salt between a suitable organic solvent (e.g., DCM or EtOAc) and a saturated aqueous NaHCO₃ solution. The organic layer is then dried and concentrated.
Mandatory Visualizations
Caption: A simplified diagram of a typical GPCR signaling cascade.
References
- 1. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Michael Addition Reactions Involving tert-Butyl 4-mercaptopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for conducting Michael addition reactions using tert-Butyl 4-mercaptopiperidine-1-carboxylate. This versatile thiol-containing building block is of significant interest in medicinal chemistry and drug development for the synthesis of novel thioether derivatives. The protocols outlined below are based on established principles of thia-Michael additions and reaction conditions reported for analogous nucleophilic substitutions involving this specific thiol.
Introduction to Thia-Michael Addition
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. When the nucleophile is a thiol, the reaction is termed a thia-Michael addition. This reaction is highly efficient and atom-economical, proceeding under mild conditions to furnish β-thio-carbonyl compounds.
This compound serves as an excellent Michael donor. The piperidine scaffold is a common motif in pharmaceuticals, and the Boc-protecting group allows for further synthetic manipulations. The thiol group readily participates in the Michael addition to various Michael acceptors, including acrylates, enones, and maleimides, to generate a diverse array of potential drug candidates.
Reaction Conditions for Thiolate Generation
While specific Michael addition protocols for this compound are not extensively detailed in publicly available literature, several patents describe its use in nucleophilic substitution reactions. The conditions used to generate the reactive thiolate intermediate in these reactions are directly applicable to the base-catalyzed thia-Michael addition. A summary of these conditions is presented below.
| Base | Solvent | Temperature (°C) | Reaction Time | Application Context | Reference |
| K₂CO₃ | DMF | 90 | 2 h | Nucleophilic substitution | [1] |
| Cs₂CO₃ | DMF | 80 | 1.5 h | Nucleophilic substitution | [2] |
| NaH (60% in mineral oil) | DMSO | 40 | 30 min | Thiolate formation for nucleophilic substitution | [3] |
| KHMDS | DMF | Room Temp. | Overnight | Nucleophilic substitution | [4] |
| NaH | THF | 0 | 20 min | Thiolate formation for nucleophilic substitution | [5] |
Generalized Experimental Protocols
The following are generalized protocols for the Michael addition of this compound to common Michael acceptors. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ester (e.g., Methyl Acrylate)
Materials:
-
This compound
-
Methyl acrylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the thiol.
-
Add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium thiolate.
-
Add the Michael acceptor, methyl acrylate (1.1 eq), dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone (e.g., Cyclohexenone)
Materials:
-
This compound
-
Cyclohexenone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of cyclohexenone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS (typically 1-4 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Visualizations
References
- 1. WO2024165050A1 - Proteolysis-targeting chimera (protac) compounds and uses thereof field - Google Patents [patents.google.com]
- 2. US20230041385A1 - Her2 mutation inhibitors - Google Patents [patents.google.com]
- 3. WO2022061155A1 - Imidazopyridazine and imidazopyrazine compounds as inhibitors of cdk7 - Google Patents [patents.google.com]
- 4. AU2013224848A1 - Pyrazolo - triazine derivatives as selective cyclin- dependent kinase inhibitors - Google Patents [patents.google.com]
- 5. AU2013237226A1 - Quinazoline compounds and their use in therapy - Google Patents [patents.google.com]
Application Notes and Protocols for Chromatographic Purification of tert-Butyl 4-mercaptopiperidine-1-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: tert-Butyl 4-mercaptopiperidine-1-carboxylate is a crucial building block in medicinal chemistry, frequently used for the synthesis of pharmacologically active compounds. The presence of a thiol (-SH) group makes this molecule susceptible to oxidation, primarily forming disulfide dimers. Therefore, robust and efficient purification techniques are paramount to ensure the integrity and purity of the final compounds. These application notes provide detailed protocols for the chromatographic purification of the title compound and its derivatives, focusing on flash column chromatography for initial purification and preparative HPLC for achieving high purity.
Application Note 1: Flash Column Chromatography
Flash chromatography is the primary method for the routine purification of multi-gram quantities of this compound derivatives post-synthesis. It is effective for removing major impurities, such as unreacted starting materials, reaction byproducts, and the common disulfide dimer impurity. Given the thiol's sensitivity, care should be taken to minimize exposure to air and basic conditions which can promote oxidation.[1] Using slightly acidic conditions or de-gassed solvents can be beneficial.[1]
Data Presentation: Representative Flash Chromatography Conditions
The following table summarizes typical conditions for the purification of the parent compound and a representative derivative on a silica gel stationary phase.
| Compound | Stationary Phase | Mobile Phase System (Gradient) | Typical Rf | Purity (Post-Flash) |
| This compound | Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate (9:1 to 7:3) | ~0.35 in 8:2 Hex/EtOAc | >95% |
| tert-Butyl 4-((4-chlorobenzyl)thio)piperidine-1-carboxylate | Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate (95:5 to 8:2) | ~0.40 in 9:1 Hex/EtOAc | >98% |
Experimental Protocol: Flash Column Chromatography
This protocol outlines the purification of a crude reaction mixture containing a this compound derivative.
1. Preparation:
-
Column Selection: Choose a silica gel column appropriately sized for the amount of crude material (typically a 40-100 g crude to 1 g silica ratio).
-
Solvent Preparation: Prepare the mobile phase solvents (e.g., HPLC-grade hexane and ethyl acetate). Degassing the solvents by sparging with nitrogen or argon for 15-20 minutes is recommended to minimize oxidation of the thiol.[2]
-
TLC Analysis: Determine the optimal solvent system for separation using thin-layer chromatography (TLC). The target compound should have an Rf value between 0.2 and 0.4 for good separation.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring a flat, stable bed.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (~1-2 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and inject it directly onto the column. This is less ideal as it can disturb the column bed.
4. Elution and Fraction Collection:
-
Begin elution with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to a predefined gradient (e.g., increase ethyl acetate from 5% to 20% over 10-15 column volumes).
-
Collect fractions based on the detector signal (e.g., UV 254 nm) or in regular volumes.
5. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Application Note 2: Preparative HPLC
For applications requiring very high purity (>99%), such as in late-stage drug development or for generating analytical standards, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.[3] Reversed-phase HPLC on a C18 column is a common and effective technique for piperidine derivatives.[4]
Data Presentation: Representative Preparative HPLC Conditions
This table provides a starting point for developing a preparative HPLC method.
| Parameter | Condition |
| Column | Reversed-Phase C18, 5-10 µm particle size (e.g., 19 x 150 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) + 0.1% Acid |
| Gradient | 30% to 95% B over 20-30 minutes |
| Flow Rate | 15-25 mL/min (for a ~20 mm ID column) |
| Detection | UV at 210 nm or 220 nm |
| Injection Volume | 1-5 mL (concentration dependent) |
Note: The use of an acidic modifier like formic acid or TFA is crucial for good peak shape with basic piperidine compounds by suppressing the interaction with residual silanol groups on the stationary phase.[4]
Experimental Protocol: Preparative HPLC
This protocol is for the final purification of a product that is already >95% pure after flash chromatography.
1. Method Development and Scale-Up:
-
Develop an analytical HPLC method on a smaller C18 column (e.g., 4.6 x 150 mm) to determine the optimal gradient for separating the target compound from its impurities.
-
Scale up the method to the preparative column, adjusting the flow rate and injection volume proportionally to the column's cross-sectional area.
2. Sample Preparation:
-
Dissolve the sample in a solvent that is compatible with the mobile phase, preferably one with a lower elution strength (e.g., a mixture of Water/ACN with a higher water content than the initial mobile phase).
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
3. Purification Run:
-
Equilibrate the preparative column with the initial mobile phase conditions for at least 5-10 column volumes.
-
Inject the filtered sample onto the column.
-
Run the scaled-up gradient method.
-
Collect fractions based on the UV detector signal, triggering collection at the beginning of the target peak and stopping after the peak returns to baseline.
4. Post-Purification Workup:
-
Analyze the collected fractions using analytical HPLC to confirm purity.
-
Combine the fractions that meet the desired purity specification.
-
Remove the organic solvent (Acetonitrile or Methanol) via rotary evaporation.
-
If the product is not water-soluble, it may precipitate and can be collected by filtration. If it is water-soluble, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the isolated product under high vacuum.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the general workflow for purifying this compound derivatives and the logical relationship between different purification strategies.
Caption: Workflow for purification from crude product to high purity.
Caption: Decision logic for selecting the appropriate purification method.
References
Application Notes and Protocols: Synthetic Route Design Incorporating tert-Butyl 4-mercaptopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and key reactions of tert-butyl 4-mercaptopiperidine-1-carboxylate, a versatile building block in medicinal chemistry. The protocols detailed below are designed to be readily implemented in a laboratory setting for the development of novel therapeutic agents, particularly inhibitors of matrix metalloproteinases (MMPs) and HIV protease.
Synthesis of this compound
The synthesis of the target compound is achieved through a two-step process starting from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group is first converted to a good leaving group, a tosylate, which is subsequently displaced by a sulfur nucleophile, followed by hydrolysis to yield the desired thiol.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Moles (mmol) |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | 1.0 | 201.27 | 10.0 | 49.68 |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 | 190.65 | 11.37 | 59.62 |
| Pyridine | 1.5 | 79.10 | 5.90 | 74.52 |
| Dichloromethane (DCM) | - | - | 200 mL | - |
Methodology:
-
To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in dichloromethane (200 mL) at 0°C under a nitrogen atmosphere, add pyridine.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with the addition of 1 M HCl (100 mL) and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography (Hexane:Ethyl Acetate gradient) to afford the title compound as a white solid.
| Product Yield and Purity | Value |
| Yield (%) | 92 |
| Purity (by ¹H NMR) (%) | >98 |
Protocol 1.2: Synthesis of this compound
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Moles (mmol) |
| tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate | 1.0 | 355.46 | 15.0 | 42.19 |
| Potassium thioacetate (KSAc) | 1.5 | 114.22 | 7.24 | 63.29 |
| Dimethylformamide (DMF) | - | - | 150 mL | - |
| Sodium Hydroxide (NaOH) | 2.0 | 40.00 | 3.38 | 84.38 |
| Ethanol (EtOH) | - | - | 100 mL | - |
| Water (H₂O) | - | - | 25 mL | - |
Methodology:
-
Thioacetate Formation:
-
Dissolve tert-butyl 4-(tosyloxy)piperidine-1-carboxylate in DMF (150 mL).
-
Add potassium thioacetate and heat the mixture to 80°C for 4-6 hours.
-
Cool the reaction to room temperature, pour into water (500 mL), and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude thioacetate intermediate.
-
-
-
Dissolve the crude thioacetate in ethanol (100 mL).
-
Add a solution of sodium hydroxide in water (25 mL).
-
Reflux the mixture for 2 hours.
-
Cool to room temperature and neutralize with 1 M HCl.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.
-
| Product Yield and Purity | Value |
| Overall Yield (%) | 85 |
| Purity (by ¹H NMR) (%) | >97 |
Key Reactions and Applications
This compound is a valuable intermediate for introducing a sulfur-containing piperidine moiety into target molecules. Key reactions include S-alkylation, thia-Michael addition, and disulfide bond formation.
S-Alkylation
S-alkylation of the thiol with various alkyl halides provides a straightforward method to introduce diverse side chains.[3][4][5][6][7]
S-Alkylation Reaction Scheme
Caption: General scheme for the S-alkylation of the target thiol.
Protocol 2.1: S-Alkylation with Benzyl Bromide
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mg) | Moles (mmol) |
| This compound | 1.0 | 217.34 | 500 | 2.30 |
| Benzyl Bromide | 1.1 | 171.04 | 434 | 2.53 |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 636 | 4.60 |
| Dimethylformamide (DMF) | - | - | 10 mL | - |
Methodology:
-
To a solution of this compound in DMF (10 mL), add potassium carbonate.
-
Add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Product Yield and Purity | Value |
| Yield (%) | 95 |
| Purity (by LC-MS) (%) | >99 |
Thia-Michael Addition
The thiol undergoes conjugate addition to α,β-unsaturated carbonyl compounds, a key reaction for synthesizing various pharmacologically active molecules.[8][9][10][11][12]
Thia-Michael Addition Reaction Scheme
Caption: General scheme for the Thia-Michael addition.
Protocol 2.2: Thia-Michael Addition to Methyl Acrylate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mg) | Moles (mmol) |
| This compound | 1.0 | 217.34 | 500 | 2.30 |
| Methyl Acrylate | 1.2 | 86.09 | 237 | 2.76 |
| Triethylamine (Et₃N) | 0.1 | 101.19 | 23 | 0.23 |
| Methanol (MeOH) | - | - | 10 mL | - |
Methodology:
-
Dissolve this compound in methanol (10 mL).
-
Add triethylamine as a catalyst.
-
Add methyl acrylate and stir the mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the Michael adduct.
| Product Yield and Purity | Value |
| Yield (%) | 88 |
| Purity (by LC-MS) (%) | >98 |
Application in Drug Discovery: Targeting Proteases
The piperidine scaffold is a privileged structure in medicinal chemistry. The introduction of a thiol group at the 4-position allows for its use as a key building block in the synthesis of protease inhibitors, particularly for Matrix Metalloproteinases (MMPs) and HIV Protease.
Matrix Metalloproteinase (MMP) Inhibitors
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in diseases such as arthritis, cancer, and cardiovascular diseases.[13][14][15] The thiol group can act as a zinc-binding group, crucial for the inhibitory activity of many MMP inhibitors.
Simplified MMP Signaling Pathway
Caption: Simplified signaling pathway leading to MMP activation and its inhibition.
HIV Protease Inhibitors
HIV protease is an essential enzyme for the life cycle of the human immunodeficiency virus (HIV).[16][17][18][19][20] It cleaves newly synthesized polyproteins to generate mature, infectious viral particles. Inhibitors of HIV protease are a cornerstone of highly active antiretroviral therapy (HAART). The piperidine moiety can be incorporated into non-peptidic inhibitors to improve pharmacokinetic properties, and the thiol group can be used to interact with the active site of the enzyme.
Simplified HIV Replication Cycle and Protease Inhibition
Caption: Simplified HIV replication cycle highlighting the role of HIV protease and its inhibition.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. memphis.edu [memphis.edu]
- 3. Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Preparation and Reactions of Sulfides [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thia-Michael Reaction under Heterogeneous Catalysis [mdpi.com]
- 11. Michael addition of thiols to alpha-enones in ionic liquids with and without organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Role of matrix metalloproteinases in physiological processes & disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are HIV-1 protease inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 17. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. niaid.nih.gov [niaid.nih.gov]
- 20. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
Troubleshooting & Optimization
Navigating the Synthesis of tert-Butyl 4-mercaptopiperidine-1-carboxylate: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of tert-Butyl 4-mercaptopiperidine-1-carboxylate is a critical step in the development of various pharmaceutical compounds. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to address common challenges and improve the yield and purity of this essential building block.
The successful synthesis of this compound is often challenged by factors such as incomplete reactions, the formation of byproducts, and difficulties in purification. This guide offers detailed experimental protocols, troubleshooting strategies, and data-driven insights to navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several obstacles during the synthesis. Here are some common problems and their recommended solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete activation of the hydroxyl group. 2. Deactivation of reagents by moisture. 3. Incorrect order of reagent addition in Mitsunobu reaction. | 1. Ensure complete dissolution and reaction of the alcohol with the activating agent (e.g., in a Mitsunobu reaction, ensure formation of the betaine). 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 3. For the Mitsunobu reaction, the recommended order is to dissolve the alcohol and nucleophile, add the phosphine, cool the mixture, and then slowly add the azodicarboxylate.[1] |
| Presence of Triphenylphosphine Oxide byproduct | Incomplete removal during workup or purification. | 1. Triphenylphosphine oxide can often be precipitated from the crude product by trituration with a non-polar solvent like diethyl ether or hexanes. 2. Careful column chromatography is effective for separation. |
| Formation of Disulfide Byproduct | Oxidation of the thiol product during workup or storage. | 1. Use degassed solvents for workup and purification. 2. Consider adding a reducing agent like dithiothreitol (DTT) in small amounts during the final purification steps if compatible with the overall scheme. 3. Store the final product under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Hydrolysis of Thioester Intermediate | Insufficient reaction time or inadequate base/acid strength for hydrolysis. | 1. Increase the reaction time for the hydrolysis step. 2. Use a stronger base (e.g., sodium methoxide) or acid, depending on the chosen hydrolysis method. Monitor the reaction by TLC to ensure complete conversion. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective routes are:
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Two-Step Mitsunobu Reaction: This involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with a thiolating agent like thioacetic acid under Mitsunobu conditions, followed by hydrolysis of the resulting thioester.[2][3]
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Two-Step Nucleophilic Substitution: This route consists of converting the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate into a good leaving group, such as a tosylate, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide or potassium thioacetate.
Q2: How can I minimize the formation of byproducts in the Mitsunobu reaction?
A2: To minimize byproducts:
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Ensure all reagents and solvents are anhydrous.
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Maintain a low reaction temperature (typically 0 °C to room temperature) during the addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]
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Use the correct stoichiometry of reagents. An excess of the phosphine and azodicarboxylate is common, but large excesses can complicate purification.
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The choice of nucleophile is important; it should be sufficiently acidic to protonate the intermediate betaine.[2]
Q3: What is the best method for purifying the final product?
A3: Purification is typically achieved through flash column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is generally effective in separating the desired thiol from any remaining starting materials, byproducts, or impurities.
Q4: How do I confirm the identity and purity of my final product?
A4: Standard analytical techniques should be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the S-H stretch of the thiol.
-
Thin-Layer Chromatography (TLC): To assess purity and monitor reaction progress.
Experimental Protocols
Synthesis via Mitsunobu Reaction
This two-step protocol is a widely used method for the synthesis of this compound.
Step 1: Synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
-
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Thioacetic acid (CH₃COSH)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Add thioacetic acid (1.2 equivalents) to the solution.
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Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the thioester.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
-
Sodium methoxide (NaOMe) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or THF/Water mixture
-
Dilute aqueous acid (e.g., 1M HCl)
-
-
Procedure:
-
Dissolve the thioester from Step 1 in methanol.
-
Add a solution of sodium methoxide in methanol (or an aqueous solution of LiOH) and stir at room temperature.
-
Monitor the hydrolysis by TLC.
-
Once complete, neutralize the reaction mixture with a dilute aqueous acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product by flash column chromatography.
-
Visualizing the Synthesis Pathway
To aid in understanding the reaction flow, the following diagrams illustrate the key synthesis routes.
Caption: Primary synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low-yield synthesis.
References
Side reactions to avoid during the synthesis of tert-Butyl 4-mercaptopiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 4-mercaptopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and reliable synthetic pathway commences with commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. This route involves a two-step process:
-
Activation of the hydroxyl group: The alcohol is converted into a good leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.
-
Introduction of the thiol group: The resulting mesylate or tosylate undergoes nucleophilic substitution with a sulfur nucleophile. A common and effective method involves the use of potassium thioacetate to form a thioacetate intermediate, which is subsequently hydrolyzed to yield the desired thiol.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions include:
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β-Elimination: During the nucleophilic substitution step, the base can promote the elimination of the mesylate or tosylate leaving group, leading to the formation of tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate as a major byproduct.
-
Disulfide Formation: The target thiol is susceptible to oxidation, which can lead to the formation of the corresponding disulfide dimer, especially during workup and purification if exposed to air.
-
Sulfide Formation: If a thiol is used directly as the nucleophile to displace the mesylate or tosylate, the newly formed mercaptopiperidine can act as a nucleophile and react with another molecule of the starting mesylate/tosylate, resulting in a sulfide byproduct.
-
Incomplete Hydrolysis: The thioacetate intermediate may not be fully hydrolyzed to the final thiol product, leading to impurities in the final product.
-
Boc Deprotection: Although generally stable, the tert-butoxycarbonyl (Boc) protecting group can be cleaved under strongly acidic conditions, which might be encountered during workup or purification.
Q3: How can I minimize the formation of the elimination byproduct?
A3: To minimize the β-elimination side reaction, it is crucial to use a non-hindered, weakly basic sulfur nucleophile and to carefully control the reaction temperature. The use of potassium thioacetate is generally preferred over stronger bases. Running the reaction at a lower temperature can also favor the substitution pathway over elimination.
Q4: What precautions should I take to prevent oxidation of the final product?
A4: To prevent the oxidation of the thiol to the disulfide, it is recommended to perform the reaction, workup, and purification under an inert atmosphere (e.g., nitrogen or argon). Degassing solvents prior to use can also be beneficial. During the workup, washing with a mildly acidic aqueous solution can help to keep the thiol protonated and less susceptible to oxidation.
Troubleshooting Guide
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Thioacetate Intermediate | I am getting a low yield of the thioacetate intermediate and see a significant amount of a byproduct with a lower boiling point. | β-Elimination: The base used in the reaction is too strong or the reaction temperature is too high, favoring the elimination of the mesylate/tosylate. | - Use a milder base, such as potassium carbonate, instead of stronger bases. - Employ potassium thioacetate directly as the nucleophile. - Maintain a lower reaction temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress carefully. |
| Presence of Disulfide in Final Product | My final product is contaminated with a significant amount of a higher molecular weight impurity, which I suspect is the disulfide. | Oxidation: The thiol is being oxidized by atmospheric oxygen during the reaction, workup, or purification. | - Perform the hydrolysis of the thioacetate and the subsequent workup under an inert atmosphere (N₂ or Ar). - Use degassed solvents for the reaction and extraction. - During the aqueous workup, use a slightly acidic solution (e.g., dilute HCl) to keep the thiol protonated. - If disulfide formation is still an issue, the crude product can be treated with a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to final purification. |
| Incomplete Hydrolysis of Thioacetate | My NMR spectrum of the final product shows residual acetyl protons. | Insufficient Hydrolysis: The hydrolysis conditions (time, temperature, or reagent concentration) are not sufficient to completely cleave the thioacetate group. | - Increase the reaction time or temperature for the hydrolysis step. - Ensure that a sufficient excess of the hydrolysis reagent (e.g., sodium hydroxide or hydrochloric acid in methanol) is used. - Monitor the reaction by TLC or LC-MS to ensure complete consumption of the thioacetate intermediate. |
| Loss of Boc Protecting Group | I am observing a byproduct that corresponds to the deprotected piperidine thiol. | Acidic Conditions: The Boc group is being cleaved by overly acidic conditions during workup or purification. | - During the aqueous workup, use a dilute acid solution and avoid prolonged exposure. - For purification by chromatography, ensure the silica gel is neutral or use a mobile phase containing a small amount of a non-nucleophilic base like triethylamine to neutralize acidic sites. |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq.). Methanesulfonyl chloride (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
| Reactant | Molar Eq. |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | 1.0 |
| Triethylamine | 1.5 |
| Methanesulfonyl chloride | 1.2 |
| Dichloromethane | solvent |
Typical Yield: >95% (crude)
Step 2: Synthesis of this compound
To a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq.) in dimethylformamide (DMF) is added potassium thioacetate (1.5 eq.). The mixture is stirred at room temperature for 12-16 hours. The reaction is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude thioacetate intermediate.
The crude thioacetate is dissolved in methanol under a nitrogen atmosphere. A solution of sodium hydroxide (2.0 eq.) in water is added, and the mixture is stirred at room temperature for 2 hours. The reaction is then acidified with 1 M HCl to pH ~5-6 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford this compound.
| Reactant | Molar Eq. |
| tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate | 1.0 |
| Potassium thioacetate | 1.5 |
| Dimethylformamide | solvent |
| Sodium hydroxide | 2.0 |
| Methanol/Water | solvent |
Typical Yield: 70-85% over two steps.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Key side reactions in the synthesis.
Caption: Troubleshooting workflow for the synthesis.
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 4-Mercaptopiperidine
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete Boc deprotection of 4-mercaptopiperidine.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of 4-mercaptopiperidine is incomplete. What are the most common causes?
Incomplete deprotection of N-Boc-4-mercaptopiperidine is a common issue that can arise from several factors. The primary reasons include insufficient acid strength or concentration, inadequate reaction time, and the presence of side reactions that consume the starting material or complicate analysis. The thiol group in 4-mercaptopiperidine can also be susceptible to side reactions, such as tert-butylation, which can be mistaken for incomplete deprotection if not properly characterized.[1][2]
Q2: What are the potential side reactions during the Boc deprotection of 4-mercaptopiperidine, and how can I minimize them?
The main side reaction of concern is the alkylation of the nucleophilic thiol group by the tert-butyl cation generated during the acidic cleavage of the Boc group.[1][2] This results in the formation of an S-tert-butylated byproduct. To minimize this, it is crucial to use scavengers in the reaction mixture. Common scavengers for sulfur-containing compounds include ethanedithiol (EDT) and triisopropylsilane (TIS).[2][3]
Q3: How can I monitor the progress of the Boc deprotection reaction?
The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: The deprotected 4-mercaptopiperidine is more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can visualize the primary amine of the product.[4]
-
LC-MS: This technique can be used to monitor the disappearance of the starting material and the appearance of the product. The expected mass-to-charge ratio (m/z) for the protonated Boc-protected starting material is [M+H]+ ≈ 218.1, and for the deprotected product is [M+H]+ ≈ 118.1.
-
NMR: In ¹H NMR, the disappearance of the large singlet peak corresponding to the nine equivalent protons of the tert-butyl group at approximately 1.4-1.5 ppm is a clear indicator of deprotection.[1] In ¹³C NMR, the signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the Boc group will disappear.
Troubleshooting Guide for Incomplete Deprotection
If you have confirmed that the Boc deprotection of 4-mercaptopiperidine is incomplete, follow these troubleshooting steps:
Problem: Analysis (TLC, LC-MS, NMR) shows a significant amount of starting N-Boc-4-mercaptopiperidine remaining after the reaction.
| Potential Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid. For Trifluoroacetic Acid (TFA), a common reagent is a 20-50% solution in Dichloromethane (DCM).[5] If this is ineffective, consider using a stronger acid system like 4M HCl in dioxane.[6][7] |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction progress at regular intervals (e.g., every 30-60 minutes) using TLC or LC-MS to determine the optimal reaction time.[8] |
| Suboptimal Reaction Temperature | Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) may be considered, but be aware that this can also increase the rate of side reactions.[2] |
| Presence of Side Reactions (Thiol Alkylation) | Add a scavenger to the reaction mixture to trap the tert-butyl cations. Ethanedithiol (EDT) or Triisopropylsilane (TIS) are effective for protecting thiol groups.[2][3] |
Quantitative Data for Deprotection Conditions
| Parameter | TFA/DCM Method | HCl/Dioxane Method | Notes |
| Acid Concentration | 20-50% TFA in DCM | 4M HCl in dioxane | Stronger acid conditions may be required for complete deprotection. |
| Reaction Time | 1 - 4 hours | 30 minutes - 2 hours | Reaction time should be optimized by monitoring.[5][7] |
| Temperature | Room Temperature | Room Temperature | Gentle warming can be applied cautiously. |
| Scavengers | 2.5-5% v/v EDT or TIS | Not typically required but can be added if side reactions are observed. | Essential for preventing S-tert-butylation of the thiol.[2][3] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA/DCM with Scavengers
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Dissolve N-Boc-4-mercaptopiperidine (1 equivalent) in anhydrous Dichloromethane (DCM).
-
Add a scavenger, such as ethanedithiol (EDT) or triisopropylsilane (TIS) (2.5-5% v/v).
-
Add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20-50%.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by an appropriate method, such as precipitation from cold diethyl ether or column chromatography.[3]
Protocol 2: Boc Deprotection using HCl in Dioxane
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Dissolve N-Boc-4-mercaptopiperidine (1 equivalent) in anhydrous dioxane.
-
Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).
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Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[7][9]
-
Upon completion, the product hydrochloride salt may precipitate. The solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether.
-
The resulting salt can be collected by filtration and washed with cold diethyl ether.
Visualizations
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. experts.arizona.edu [experts.arizona.edu]
Technical Support Center: Optimization of Reaction Conditions for Coupling tert-Butyl 4-mercaptopiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-mercaptopiperidine-1-carboxylate in coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound with various electrophiles.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure all reagents are anhydrous and of high purity; water can be detrimental to many coupling reactions.[1] - Optimize reaction time and temperature. Monitor reaction progress by TLC or LC-MS. - Consider pre-activating the carboxylic acid (if applicable) with the coupling reagent before adding the amine.[2] |
| Suboptimal Base | - The choice of base is critical. Screen different organic and inorganic bases. Non-nucleophilic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices.[1] - In some cases, stronger bases like lithium tert-butoxide or sodium tert-butoxide might be necessary, but can also lead to side reactions.[3] |
| Ineffective Coupling Reagent | - Select the appropriate coupling reagent for the desired bond formation (e.g., amide, thioether). For amide bond formation, reagents like HBTU, HATU, or TCT can be effective.[2][4] - For C-S bond formation, consider conditions that facilitate nucleophilic attack of the thiol. |
| Poor Solubility | - Ensure all starting materials are soluble in the chosen solvent. If solubility is an issue, consider switching to a more suitable solvent like DMF or NMP.[1] |
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS (Side Products)
| Potential Cause | Troubleshooting Steps |
| Dimerization of the Thiol | - The thiol group is susceptible to oxidation, leading to the formation of a disulfide dimer. - To minimize this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider using a reducing agent or ensuring the starting material is freshly prepared or purified. |
| Elimination Side Reactions | - Strong bases or elevated temperatures can potentially lead to elimination reactions.[5] - If elimination is suspected, try using a milder base or running the reaction at a lower temperature. |
| Reaction with the Piperidine Nitrogen | - Although the piperidine nitrogen is protected with a Boc group, under harsh acidic conditions, deprotection could occur, leading to side reactions at the nitrogen. - Maintain neutral or basic reaction conditions to prevent Boc deprotection. |
| Guanidinylation of Amine | - When using coupling reagents like HBTU or HATU for amide bond formation, a common side reaction is the guanidinylation of the amine coupling partner.[2] - To prevent this, pre-activate the carboxylic acid with the coupling reagent before adding the amine.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a coupling reaction with this compound?
A1: For a typical coupling with a carboxylic acid to form a thioester, you can start with a coupling reagent like HBTU or HATU, a non-nucleophilic base such as DIPEA, and an anhydrous polar aprotic solvent like DMF. A common starting point is to use a 1:1.1:1.5 molar ratio of the thiol, carboxylic acid, and base, with 1.1 equivalents of the coupling reagent. The reaction can be initiated at 0 °C and then allowed to warm to room temperature.
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will help you track the consumption of the starting materials and the formation of the desired product.
Q3: My starting thiol appears to be impure. How can I purify it?
A3: this compound can be purified by column chromatography on silica gel. It's important to handle the compound carefully to avoid oxidation of the thiol group.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: As with any chemical, you should consult the Safety Data Sheet (SDS) before use. Thiols can have a strong odor, so it is advisable to work in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Data Presentation
Table 1: Effect of Different Bases on a Model Coupling Reaction
| Base | Equivalents | Yield (%) | Notes |
| LiOtBu | 4.5 | High | Can lead to a viscous reaction mixture.[3] |
| NaOtBu | - | Lower | -[3] |
| KOtBu | - | Lower | -[3] |
| Cs₂CO₃ | - | Lower | -[3] |
| Triethylamine (Et₃N) | 1.1 | Moderate to High | Can significantly improve product yields compared to no base.[4] |
| K₃PO₄ | - | Moderate | -[4] |
| K₂CO₃ | - | Moderate | -[4] |
| N-methylimidazole (NMI) | - | High | Effective in combination with SO₂Cl₂ as a coupling reagent.[6] |
Table 2: Screening of Solvents for a Model Coupling Reaction
| Solvent | Yield (%) | Notes |
| Dichloromethane (DCM) | High | A suitable solvent for many coupling reactions.[6] |
| Dimethylformamide (DMF) | Moderate to High | Good for dissolving polar reactants.[1][3] |
| Tetrahydrofuran (THF) | Lower | -[6] |
Experimental Protocols
General Protocol for Thioester Coupling:
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To a solution of this compound (1.0 equiv) and a carboxylic acid (1.1 equiv) in anhydrous DMF, add a base such as DIPEA (1.5 equiv).
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Cool the reaction mixture to 0 °C in an ice bath.
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Add the coupling reagent (e.g., HBTU, 1.1 equiv) portion-wise.
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Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the coupling of this compound.
Caption: A troubleshooting flowchart for low-yield coupling reactions.
References
Preventing oxidation of the thiol group in tert-Butyl 4-mercaptopiperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of the thiol group in tert-Butyl 4-mercaptopiperidine-1-carboxylate during experimental procedures.
Troubleshooting Guide: Preventing Thiol Oxidation
Oxidation of the thiol group in this compound to its corresponding disulfide is a common issue that can lead to inconsistent experimental results and decreased product yield. This guide provides solutions to specific problems you may encounter.
Problem: My compound shows signs of degradation (e.g., unexpected peaks in NMR/LC-MS, decreased potency) over time.
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Possible Cause: Oxidation of the thiol group due to improper storage or handling.
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Solution:
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Storage: Store this compound as a solid in a tightly sealed container at 2-8°C.[1] For long-term storage, consider temperatures at or below -20°C.[2] Purge the container with an inert gas (argon or nitrogen) before sealing to displace oxygen.[2]
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Handling: When weighing or transferring the compound, do so quickly to minimize exposure to air. For solutions, use freshly prepared, deoxygenated solvents.[3]
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Problem: I observe disulfide formation during my reaction.
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Possible Cause 1: Dissolved oxygen in reaction solvents.
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Solution 1: Deoxygenate all solvents before use. This can be achieved by sparging with an inert gas like argon or nitrogen for at least 30 minutes or by using the freeze-pump-thaw method for more sensitive applications.[3]
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Possible Cause 2: Exposure to atmospheric oxygen during the reaction.
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Solution 2: Set up and run your reaction under an inert atmosphere (argon or nitrogen).[3][4] This involves using oven-dried glassware, assembling it while hot, and maintaining a positive pressure of inert gas throughout the experiment.
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Possible Cause 3: Presence of catalytic metal impurities.
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Solution 3: Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to your reaction mixture at a low concentration (e.g., 1 mM) to sequester metal ions that can catalyze thiol oxidation.
Problem: My purified compound oxidizes during workup or purification.
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Possible Cause: Exposure to oxygen during extraction, chromatography, or solvent evaporation.
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Solution:
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Aqueous Workup: Use deoxygenated water for extractions.
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Chromatography: If possible, use deoxygenated solvents for column chromatography. Adding a small amount of a reducing agent to the eluent, such as Tris(2-carboxyethyl)phosphine (TCEP), can help maintain the thiol in its reduced state. TCEP is generally preferred over Dithiothreitol (DTT) in these scenarios as it is less prone to air oxidation and does not interfere with some subsequent reactions.[5][6]
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Solvent Evaporation: When concentrating the product, use a rotary evaporator with a gentle vacuum and avoid excessive heating. Backfill the flask with an inert gas after evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: Based on the chemistry of thiols, the primary degradation pathway is the oxidation of the thiol (-SH) group. This process can be initiated by atmospheric oxygen and is often catalyzed by trace metal ions or exposure to light. The initial oxidation product is the corresponding disulfide dimer. Further oxidation can lead to the formation of sulfinic and sulfonic acids.
Q2: How can I detect the oxidation of my compound?
A2: Several analytical techniques can be used to detect thiol oxidation:
-
Thin Layer Chromatography (TLC): The disulfide dimer will likely have a different Rf value than the monomeric thiol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): You will observe a peak with a mass corresponding to the dimer (2 x mass of the monomer - 2).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton signal of the thiol (-SH) will disappear, and the signals of the protons adjacent to the sulfur will shift.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: Solutions of the compound are more susceptible to oxidation than the solid form. It is highly recommended to prepare solutions fresh for each use with deoxygenated solvents. If storage is necessary, store the solution at low temperatures (2-8°C or -20°C) in a tightly sealed vial with the headspace purged with an inert gas. For extended storage, consider adding a reducing agent like TCEP to the solution.
Q4: Can I use reducing agents to reverse the oxidation?
A4: Yes, if disulfide formation has occurred, you can often reduce it back to the free thiol. Common reducing agents for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[7][8][9] TCEP is often preferred for small molecules in organic synthesis due to its stability and lack of a thiol odor.[5][6]
Q5: Are there any incompatible reagents I should be aware of?
A5: Avoid strong oxidizing agents unless the oxidation of the thiol is the intended reaction. Be cautious with reagents that may contain peroxide impurities (e.g., some grades of ethers). Also, be mindful that the thiol group is a good nucleophile and can react with electrophiles.
Experimental Protocols
Protocol 1: Deoxygenation of Solvents
Method A: Inert Gas Sparging
-
Place the solvent in a flask.
-
Insert a needle or a gas dispersion tube connected to a source of inert gas (argon or nitrogen) below the solvent surface.
-
Bubble the gas through the solvent for at least 30 minutes.
-
Store the deoxygenated solvent under a positive pressure of the inert gas.
Method B: Freeze-Pump-Thaw (for highly sensitive experiments)
-
Place the solvent in a round-bottom flask with a stopcock (do not fill more than half).
-
Freeze the solvent using a cold bath (e.g., liquid nitrogen).
-
Once frozen, connect the flask to a high-vacuum line and evacuate for several minutes.
-
Close the stopcock and remove the flask from the cold bath, allowing the solvent to thaw completely.
-
Repeat this freeze-pump-thaw cycle three times.
-
After the final thaw, backfill the flask with an inert gas.[3]
Protocol 2: Setting up a Reaction under an Inert Atmosphere
-
Oven-dry all glassware and cool it under a stream of inert gas.
-
Add solid reagents to the reaction flask.
-
Seal the flask with a septum and purge with an inert gas by evacuating and backfilling three times.
-
Add deoxygenated solvents and liquid reagents via syringe.
-
Maintain a positive pressure of inert gas (e.g., using a balloon) throughout the reaction.[3]
Protocol 3: Use of Reducing Agents in Solution
The following table provides a general guideline for using DTT and TCEP as additives to prevent oxidation in solution. The optimal concentration may vary depending on the specific application.
| Reducing Agent | Stock Solution Preparation | Final Concentration in Reaction/Buffer | Key Considerations |
| DTT | Prepare a 1 M stock solution in deoxygenated water or buffer. Store in aliquots at -20°C. | 1-10 mM | Can interfere with some downstream reactions (e.g., maleimide chemistry). Has a strong odor.[7] |
| TCEP | Prepare a 0.5 M stock solution in deoxygenated water (neutral pH). Store in aliquots at -20°C. | 1-10 mM | More stable to air oxidation than DTT. Odorless. Generally compatible with a wider range of chemistries.[6][8][9] |
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for suspected oxidation of the thiol group.
References
- 1. This compound | 134464-79-2 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Video: Preparation and Reactions of Thiols [jove.com]
- 5. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
- 7. broadpharm.com [broadpharm.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. metabion.com [metabion.com]
Common impurities in commercial tert-Butyl 4-mercaptopiperidine-1-carboxylate and their removal
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) regarding the common impurities in commercial tert-Butyl 4-mercaptopiperidine-1-carboxylate and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial batches of this compound?
A1: Common impurities in commercial this compound typically arise from the synthetic route and subsequent degradation. The most prevalent impurities include the disulfide dimer, unreacted starting materials, and by-products from side reactions.
Q2: How can I detect the presence of these impurities in my sample?
A2: Several analytical techniques can be employed to detect and quantify impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a highly effective method for separating the desired product from its impurities.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool, particularly for identifying the disulfide impurity, as the chemical shift of the protons adjacent to the sulfur atom differs between the thiol and the disulfide.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of volatile impurities.[7][8]
Q3: What is the most common degradation product of this compound?
A3: The most common degradation product is the corresponding disulfide, formed by the oxidation of the thiol functional group. This oxidation can occur during synthesis, workup, purification, or storage, especially in the presence of air.
Troubleshooting Guide: Impurity Identification and Removal
This guide provides detailed information on identifying and removing common impurities.
Issue 1: Presence of the Disulfide Impurity
Symptoms:
-
An additional peak with a different retention time in the HPLC chromatogram.
-
Complex NMR spectrum, with an additional set of signals corresponding to the dimer. Specifically, the protons on the carbon adjacent to the sulfur in the disulfide will appear at a different chemical shift compared to the thiol.[5]
-
Mass spectrometry data showing a peak corresponding to the molecular weight of the disulfide dimer.
Root Cause:
-
Oxidation of the thiol group by atmospheric oxygen during synthesis, purification, or storage.
Solutions:
-
Purification:
-
Flash Chromatography: This is a highly effective method for separating the thiol from the less polar disulfide dimer.[9][10][11] It is recommended to use deoxygenated solvents to prevent further oxidation on the column.
-
Preparative HPLC: For higher purity requirements, preparative HPLC can be employed.
-
-
Reduction of the Disulfide:
-
If a significant amount of the disulfide is present, it can be reduced back to the thiol using a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by repurification.
-
Issue 2: Contamination with Starting Materials
Symptoms:
-
Peaks in the HPLC or GC chromatogram corresponding to the starting materials, such as tert-Butyl 4-hydroxypiperidine-1-carboxylate or tert-Butyl 4-tosyloxypiperidine-1-carboxylate.
-
Characteristic signals of the starting materials observed in the NMR spectrum.
Root Cause:
-
Incomplete reaction during the synthesis.
Solution:
-
Flash Chromatography: Careful flash chromatography can effectively separate the more polar starting materials (e.g., the alcohol) from the desired thiol product.[9][10][11]
-
Aqueous Wash: If the starting material has significantly different solubility properties (e.g., a water-soluble salt), an aqueous workup can help in its removal.
Issue 3: Presence of Reaction By-products
Symptoms:
-
Multiple unexpected peaks in the chromatogram.
-
Unidentifiable signals in the NMR spectrum.
Root Cause:
-
Side reactions occurring during synthesis. For instance, if a Mitsunobu reaction is used, by-products like triphenylphosphine oxide and the reduced form of DEAD or DIAD will be present.[12][13][14] If the synthesis involves a tosylate intermediate, elimination to form tert-Butyl 4-(1,2,3,6-tetrahydropyridine)-1-carboxylate is a possible side reaction.
Solution:
-
Flash Chromatography: This is the most common method to remove a wide range of by-products with different polarities.[9][10][11]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent system is found.[15][16]
-
Specific Workup Procedures: For Mitsunobu reaction by-products, specific workup procedures, such as precipitation of triphenylphosphine oxide from a non-polar solvent, can be employed.[17]
Data Presentation
Table 1: Common Impurities and their Typical Analytical Signatures
| Impurity Name | Likely Origin | Typical Analytical Detection Method | Key Diagnostic Signal |
| Disulfide Dimer | Oxidation of product | HPLC-MS, NMR | MS: M+H peak at twice the molecular weight of the thiol minus 2. NMR: Different chemical shift for protons alpha to sulfur.[5] |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | Starting material | HPLC, GC-MS | Presence of a hydroxyl group signal in NMR and a distinct retention time in chromatography. |
| tert-Butyl 4-tosyloxypiperidine-1-carboxylate | Intermediate | HPLC | Aromatic signals from the tosyl group in the NMR spectrum. |
| Triphenylphosphine oxide | Mitsunobu by-product | NMR, HPLC | Characteristic signals in the aromatic region of the 1H NMR and a distinct 31P NMR signal. |
| Diethyl hydrazodicarboxylate | Mitsunobu by-product | NMR, HPLC | Signals corresponding to the reduced form of DEAD. |
| tert-Butyl 4-(1,2,3,6-tetrahydropyridine)-1-carboxylate | Elimination by-product | GC-MS, NMR | Olefinic proton signals in the NMR spectrum. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or MS detector.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Protocol 2: Flash Chromatography for Purification
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The optimal gradient should be determined by thin-layer chromatography (TLC).
-
Procedure:
-
Prepare the column with silica gel slurried in the initial, low-polarity solvent.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure. Note: It is advisable to use solvents that have been deoxygenated by bubbling with nitrogen or argon to minimize oxidation of the thiol.
-
Protocol 3: 1H NMR for Disulfide Detection
-
Solvent: CDCl3 or DMSO-d6.
-
Procedure:
-
Acquire a standard 1H NMR spectrum of the sample.
-
Pay close attention to the region where the protons on the carbon adjacent to the sulfur atom resonate (typically around 2.5-3.0 ppm).
-
The presence of the thiol (-SH) will show a characteristic signal for the proton on the sulfur, which is often a broad singlet and can be exchanged with D2O.
-
The disulfide will lack the -SH proton signal and will show a downfield shift for the protons alpha to the sulfur compared to the thiol.[5]
-
Mandatory Visualization
Caption: Plausible synthetic pathway and origin of common impurities.
Caption: General workflow for purification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. GC/MS identification of organosulphur compounds in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Purification [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. benchchem.com [benchchem.com]
- 16. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-up Synthesis of tert-Butyl 4-mercaptopiperidine-1-carboxylate
Welcome to the technical support center for the scale-up synthesis of tert-Butyl 4-mercaptopiperidine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important building block.
Troubleshooting Guide
This section addresses specific issues that may arise during the multi-step synthesis of this compound, with a focus on two common synthetic routes: the Tosylation-Thiourea pathway and the Mitsunobu reaction pathway.
Route 1: Tosylation and Thiourea Displacement
This route involves the activation of the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate as a tosylate, followed by displacement with thiourea and subsequent hydrolysis of the isothiouronium salt.
Diagram of the Tosylation-Thiourea Pathway:
Caption: Synthetic route via tosylation and thiourea displacement.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in Tosylation Step | Incomplete reaction due to insufficient base or reagent activity. | - Ensure tosyl chloride is fresh and stored under anhydrous conditions.- Use a non-nucleophilic base like triethylamine or pyridine in slight excess.- Monitor the reaction by TLC until the starting material is consumed. |
| Side reaction (elimination) forming an alkene. | - Maintain a low reaction temperature (e.g., 0-5 °C) to disfavor elimination. | |
| Formation of Impurities during Thiourea Displacement | Incomplete reaction. | - Use a slight excess of thiourea.- Ensure adequate reaction time and temperature (reflux in a suitable solvent like ethanol). |
| Unreacted tosylate remaining. | - Optimize reaction conditions to drive the reaction to completion.- Purify the isothiouronium salt intermediate before hydrolysis. | |
| Low Yield in Hydrolysis Step | Incomplete hydrolysis of the isothiouronium salt. | - Use a sufficiently strong base (e.g., NaOH or KOH) and ensure complete dissolution.- Heat the reaction mixture to ensure complete hydrolysis. |
| Oxidation of the final thiol product to disulfide. | - Degas solvents before use.- Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).- Consider adding a reducing agent like DTT in small amounts during work-up. |
Route 2: Mitsunobu Reaction
This pathway involves the direct conversion of the hydroxyl group to a thioester using a sulfur nucleophile like thioacetic acid, followed by hydrolysis to the thiol.
Diagram of the Mitsunobu Pathway:
Caption: Synthetic route via Mitsunobu reaction.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield in Mitsunobu Reaction | Incomplete reaction. | - Ensure all reagents are anhydrous, especially the solvent (THF is common).- Add the azodicarboxylate (DIAD or DEAD) slowly at a low temperature (0 °C) to control the reaction rate.[1] |
| Steric hindrance around the alcohol. | - For hindered alcohols, using a more acidic nucleophile can improve yields.[2] | |
| Difficult Purification of Thioester | Presence of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts. | - Crystallization: The byproducts may precipitate from a non-polar solvent like diethyl ether or a hexane/ether mixture.[3]- Chromatography: While challenging, column chromatography on silica gel can be effective. A non-polar eluent system can help separate the less polar product from the more polar byproducts.- Acidic Wash: If using a phosphine with basic handles, an acidic wash can remove the resulting phosphine oxide.[2] |
| Low Yield in Hydrolysis of Thioester | Incomplete hydrolysis. | - Use a strong base like NaOH or KOH in a suitable solvent like methanol.[2] |
| Product instability. | - Perform the hydrolysis and subsequent work-up at low temperatures if the product is found to be unstable under basic conditions. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for a large-scale synthesis?
A1: The Tosylation-Thiourea pathway is often preferred for larger scales. The reagents are generally less expensive and the purification of intermediates can be more straightforward than the Mitsunobu reaction, which generates byproducts like triphenylphosphine oxide that can be difficult to remove on a large scale.[4]
Q2: My final product, this compound, is showing signs of degradation. What is the likely cause and how can I prevent it?
A2: The most common degradation pathway for thiols is oxidation to the corresponding disulfide. This can be identified by a new, less polar spot on TLC and by mass spectrometry (M+M+2 peak). To prevent this, it is crucial to work under an inert atmosphere (nitrogen or argon) and use degassed solvents, especially during purification and storage. Storing the final product at low temperatures and under an inert atmosphere is also recommended.
Q3: I am having trouble removing triphenylphosphine oxide (TPPO) from my Mitsunobu reaction mixture. What are the best strategies for this on a larger scale?
A3: Removing TPPO is a common challenge. On a larger scale, consider the following:
-
Precipitation/Filtration: After the reaction, concentrating the mixture and triturating with a non-polar solvent like diethyl ether or hexanes can cause TPPO to precipitate, allowing for its removal by filtration.[3]
-
Solvent Selection: The choice of solvent can influence the ease of TPPO removal.[4]
-
Alternative Reagents: Consider using polymer-bound triphenylphosphine, which can be filtered off after the reaction, or other modified phosphines that result in more easily removable oxides.[1]
Q4: Can I use other sulfur nucleophiles in the Mitsunobu reaction besides thioacetic acid?
A4: Yes, other acidic sulfur nucleophiles can be used. However, thioacetic acid is commonly employed because it is readily available and the resulting thioester is generally stable and can be easily hydrolyzed to the desired thiol.[2]
Q5: What are the key safety precautions to take during the scale-up of these syntheses?
A5:
-
Thiol Odor: Thiols are known for their strong, unpleasant odors. Work in a well-ventilated fume hood and consider quenching any residual thiol in waste streams with bleach before disposal.
-
Azodicarboxylates: Reagents like DIAD and DEAD are hazardous and should be handled with care. They are potential sensitizers and should be added slowly to the reaction mixture to control the exothermic reaction.[5]
-
Inert Atmosphere: When working with air-sensitive reagents and products, ensure a proper inert atmosphere setup to prevent side reactions and degradation.
Quantitative Data Summary
| Reaction Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tosylation of Hydroxypiperidine | TsCl, Pyridine | Pyridine | 5 | 10 | 45.1 | [6] |
| Mitsunobu (General, Alcohol to Ester) | PPh₃, DIAD, Carboxylic Acid | THF | 0 to RT | 6-8 | 65-90 | [3][5] |
| Boc Protection of Piperidin-4-ylmethanol | (Boc)₂O | THF | RT | 8 | 91 | [7] |
| Hydrolysis of Isothiouronium Salt | NaOH or KOH | Ethanol/Water | Reflux | 2-4 | Typically high | General Knowledge |
| Hydrolysis of Thioester | KOH/MeOH | Methanol | RT | 1-2 | Typically high | [2] |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate
-
To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise, maintaining the temperature below 5 °C.[6]
-
Allow the reaction mixture to stir at 5 °C for 10-12 hours, monitoring the progress by TLC.[6]
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with 5% HCl, water, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure tosylate.[6]
Protocol 2: Synthesis of this compound via Thiourea
-
Dissolve tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq) and thiourea (1.1-1.2 eq) in ethanol (10 volumes).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the tosylate.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude isothiouronium salt.
-
Dissolve the crude salt in a mixture of ethanol and water (2:1, 10 volumes).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction to room temperature and acidify with a dilute acid (e.g., 1M HCl) to pH ~7.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude thiol by column chromatography under an inert atmosphere if necessary.
Protocol 3: Synthesis of this compound via Mitsunobu Reaction
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), triphenylphosphine (1.5 eq), and thioacetic acid (1.2 eq) in anhydrous THF (10 volumes) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[5]
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.[5]
-
Concentrate the reaction mixture and triturate with diethyl ether to precipitate triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct. Filter to remove the solids.
-
Concentrate the filtrate and purify the crude thioester by column chromatography.
-
Dissolve the purified thioester in methanol (10 volumes) and add a solution of potassium hydroxide (2.0 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction with a mild acid and remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate.
-
Further purify by chromatography if needed, ensuring all steps are performed under an inert atmosphere.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Issues with tert-Butyl 4-mercaptopiperidine-1-carboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with tert-Butyl 4-mercaptopiperidine-1-carboxylate (N-Boc-4-mercaptopiperidine) in organic solvents. This document offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful dissolution for your experimental needs.
Troubleshooting Guides
Difficulties in dissolving this compound can often be attributed to several factors, including solvent choice, compound purity, and potential degradation. This guide provides a systematic approach to identifying and resolving these issues.
Issue: The compound is not dissolving or is poorly soluble in the selected solvent.
Possible Causes and Solutions:
-
Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for the compound.
-
Solution: Attempt to dissolve the compound in a small quantity of a different solvent from the recommended list. A solvent miscibility table can be helpful in selecting an appropriate solvent.[1] For compounds with mixed polarity, a combination of solvents might be effective.
-
-
Low Compound Purity: Impurities can significantly impact the solubility of a compound.
-
Solution: Verify the purity of your this compound using an appropriate analytical method, such as NMR or LC-MS. If impurities are detected, purification by recrystallization or chromatography may be necessary.
-
-
Insufficient Sonication or Agitation: The compound may require more energy to dissolve.
-
Solution: Use an ultrasonic bath to sonicate the mixture. Ensure vigorous stirring or vortexing to aid dissolution.
-
-
Low Temperature: Solubility often increases with temperature.
-
Solution: Gently warm the mixture while stirring. However, be cautious as excessive heat can lead to degradation, especially for compounds containing a thiol group. It is advisable to conduct a small-scale test first.
-
Issue: The solution appears cloudy or forms a precipitate after initial dissolution.
Possible Causes and Solutions:
-
Supersaturation: The initial dissolution may have created a supersaturated solution that is now precipitating.
-
Solution: Gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature. If precipitation reoccurs, it indicates that the concentration is above the solubility limit at that temperature.
-
-
Compound Degradation: The mercapto group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides. These disulfides may have different solubility profiles and could precipitate from the solution.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for dissolving this compound?
A1: Based on the structure, which includes a non-polar Boc group and a polar mercapto group, solvents with intermediate to high polarity are good starting points. These include Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).
Q2: Can I heat the solvent to dissolve the compound?
A2: Gentle heating can be an effective method to increase solubility. However, due to the presence of the thiol group which can be prone to oxidation, it is recommended to use the lowest effective temperature and to perform this under an inert atmosphere if possible. Prolonged heating at high temperatures should be avoided to prevent degradation.
Q3: My compound has been stored for a while and is now difficult to dissolve. What could be the reason?
A3: Prolonged storage, especially if not under an inert atmosphere, can lead to the oxidation of the mercapto group to form a disulfide dimer. This dimer will have a different molecular weight and polarity, which can significantly alter its solubility. It is recommended to use freshly opened or properly stored material for the best results.
Q4: How can I prevent the oxidation of the mercapto group in solution?
A4: To minimize oxidation, you can use deoxygenated solvents. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent before use. Preparing solutions immediately before the experiment and avoiding prolonged exposure to air can also help.
Q5: What is a reliable method to determine the quantitative solubility of this compound in my specific solvent?
A5: A gravimetric method is a straightforward and reliable way to determine solubility. This involves creating a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the supernatant to determine the mass of the dissolved compound. A detailed protocol is provided in the "Experimental Protocols" section of this document.
Data Presentation
| Solvent | Solvent Type | Predicted Solubility | Notes |
| Dichloromethane (DCM) | Chlorinated | Soluble | A good starting point for many organic compounds. |
| Tetrahydrofuran (THF) | Ether | Soluble | Generally a good solvent for moderately polar compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Often used for compounds that are difficult to dissolve in other solvents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong solvent, but can be difficult to remove.[4] |
| Methanol (MeOH) | Polar Protic | Moderately Soluble | The polar protic nature may interact with the mercapto group. |
| Ethanol (EtOH) | Polar Protic | Moderately Soluble | Similar to methanol. |
| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | May be a suitable solvent. |
| Toluene | Non-polar | Sparingly Soluble | The non-polar nature makes it less ideal. |
| Hexane | Non-polar | Insoluble | Unlikely to be a good solvent. |
| Water | Polar Protic | Insoluble | The large non-polar Boc group significantly reduces water solubility. |
Experimental Protocols
Protocol for Determining Quantitative Solubility (Gravimetric Method)
This protocol outlines a standard procedure to determine the solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe with a chemically resistant filter (e.g., PTFE)
-
Shaker or magnetic stirrer
-
Oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh a vial.
-
Add an excess amount of this compound to the vial. An excess is present when undissolved solid remains.
-
Record the total mass of the vial and the compound.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on a shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the vial to stand undisturbed until the undissolved solid has settled.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe fitted with a filter to remove any remaining solid particles.
-
-
Determination of Solute Mass:
-
Accurately weigh a clean, dry evaporating dish.
-
Precisely transfer a known volume of the clear filtrate (e.g., 1.0 mL) into the pre-weighed evaporating dish.
-
Gently evaporate the solvent in a well-ventilated fume hood. A rotary evaporator, a gentle stream of inert gas, or a warm oven (below the decomposition temperature of the compound) can be used.
-
Once the solvent is completely removed, place the evaporating dish in a vacuum desiccator to remove any residual solvent.
-
Weigh the evaporating dish containing the dry solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the evaporating dish from the final mass.
-
Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).
Solubility (mg/mL) = (Mass of solute in mg) / (Volume of filtrate in mL)
-
Mandatory Visualization
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing the solubility of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tert-butyl Piperidine-4-carboxylate | C10H19NO2 | CID 1512676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
How to monitor the progress of reactions involving tert-Butyl 4-mercaptopiperidine-1-carboxylate by TLC
Technical Support Center: Monitoring Reactions of tert-Butyl 4-mercaptopiperidine-1-carboxylate
This guide provides technical support for researchers, scientists, and drug development professionals on utilizing Thin Layer Chromatography (TLC) to monitor the progress of chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is TLC a suitable method for monitoring reactions with this compound?
A1: TLC is a rapid, inexpensive, and versatile analytical technique ideal for real-time reaction monitoring.[1][2] It allows for the quick qualitative assessment of the consumption of starting materials and the formation of products.[3][4] Since this compound and its potential products will likely have different polarities, they can be separated and visualized on a TLC plate.[3]
Q2: My starting material, this compound, is not UV-active. How can I visualize it on a TLC plate?
A2: While the starting material lacks a strong UV chromophore, it possesses a thiol (-SH) group that is readily visualized by specific chemical stains.[5] The most effective stains are oxidizing agents like Potassium Permanganate (KMnO₄), which reacts with the thiol to produce a distinct spot.[6] An iodine chamber can also be used, as iodine has a high affinity for sulfur-containing compounds.[5][7]
Q3: What is a "co-spot" and why is it important?
A3: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are applied on top of each other.[8] This is a critical control to confirm the identity of spots. If the reaction mixture shows a spot with the same retention factor (Rf) as the starting material, the co-spot will appear as a single, elongated spot. If a new product has formed with a different Rf, the co-spot lane will show two distinct spots, confirming that the new spot is not just the starting material.
Q4: How do I take a sample from a reaction running under an inert atmosphere without exposing it to air?
A4: To sample an air-sensitive reaction, use a long capillary spotter threaded through a syringe needle.[9] Pierce the septum of the reaction flask with the needle and carefully dip the capillary into the reaction mixture to draw a sample. This method minimizes the reaction's exposure to air and moisture.[9][10]
Experimental Protocol: Reaction Monitoring by TLC
This protocol outlines the standard procedure for monitoring a reaction involving this compound.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F-254).[4]
-
TLC developing chamber with a lid.
-
Capillary spotters.
-
Eluent system (see Table 1 for recommendations).
-
Visualization reagent (see Table 2 for recommendations).
-
Forceps and a heat gun.
Procedure:
-
Plate Preparation: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink can chromatograph.[11]
-
Spotting:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane) and apply a small spot onto the origin in the first lane.
-
Lane 2 (Co-spot - C): Apply a spot of the starting material (Lane 1) on the origin. On top of the same spot, carefully apply a small spot of the reaction mixture.
-
Lane 3 (Reaction Mixture - RXN): Draw a small aliquot from the reaction vessel and apply it directly to the origin in the third lane.
-
-
Development:
-
Pour the chosen eluent system into the TLC chamber to a depth of about 0.5 cm (ensure the solvent level is below the origin line).[12][13]
-
Place a piece of filter paper inside the chamber to aid solvent vapor saturation and close the lid. Allow it to equilibrate for 5-10 minutes.
-
Using forceps, place the spotted TLC plate into the chamber and replace the lid.[13]
-
Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.[13]
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
While many piperidine derivatives are not UV-active, it is good practice to first check the plate under a UV lamp (254 nm).[14][15]
-
Proceed with chemical staining. Using forceps, dip the plate quickly and smoothly into the staining solution.[16]
-
Wipe excess stain from the back of the plate with a paper towel.[15]
-
Gently warm the plate with a heat gun to develop the spots.[15][16]
-
-
Analysis: Circle the visible spots with a pencil. Monitor the reaction by observing the disappearance of the starting material spot in the "RXN" lane and the appearance of a new product spot over time.[8]
Diagram of the TLC Experimental Workflow
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Data Presentation: Recommended TLC Conditions
Table 1: Recommended Eluent Systems
| Eluent System (v/v) | Typical Ratio | Compound Polarity | Notes |
|---|---|---|---|
| Ethyl Acetate / Hexanes | 1:4 to 1:1 | Low to Medium | A good starting point for many organic reactions.[4] Increase the proportion of ethyl acetate to increase eluent polarity.[13] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Suitable for more polar products.[13] |
| Diethyl Ether | 100% | Medium | Can be effective for compounds of intermediate polarity. |
| Dichloromethane / Methanol / Triethylamine | 94:5:1 | Basic Compounds | The addition of triethylamine (Et₃N) is crucial to prevent streaking (tailing) of basic compounds like piperidines.[12][17] |
Table 2: Recommended Visualization Reagents (Stains)
| Stain | Preparation | Target Functional Groups | Appearance |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 0.125g NaOH in 200mL water.[6] | Thiols, Alkenes, Alcohols, Aldehydes (oxidizable groups).[6] | Yellow/brown spots on a pink/purple background. Thiols may appear as white/yellow spots before heating.[5] |
| Iodine Chamber | A few crystals of I₂ in a sealed chamber with silica gel.[7][14] | Thiols, Unsaturated & Aromatic compounds.[7] | Brown spots on a light-yellow/brown background. The stain is often temporary.[6] |
| Ceric Ammonium Molybdate (CAM) | 10g Ceric ammonium sulfate, 25g ammonium molybdate in 500mL of 10% H₂SO₄.[14] | Universal stain for most organic compounds.[7] | Dark blue/black spots on a light blue/green background upon heating. |
| p-Anisaldehyde | 135mL Ethanol, 5mL conc. H₂SO₄, 1.5mL Acetic acid, 3.7mL p-Anisaldehyde.[6] | Aldehydes, Ketones, Alcohols. | Spots of various colors (pink, blue, purple) on a light pink background upon heating.[14] |
| Ninhydrin | 0.3g Ninhydrin in 100mL n-butanol with 3mL acetic acid.[14] | Primary & Secondary Amines. | Primary amines give purple/blue spots. Secondary amines (e.g., deprotected piperidine) may give faint yellow spots.[5] |
Troubleshooting Guide
Problem: No spots are visible on the TLC plate after development and staining.
-
Possible Cause 1: Sample is too dilute.
-
Possible Cause 2: Incorrect stain used.
-
Solution: The compound may not react with the chosen stain. For this compound, ensure you are using a stain effective for thiols, such as KMnO₄.[6] If the product has a different functional group, a more universal stain like CAM may be necessary.
-
-
Possible Cause 3: Compound evaporated from the plate.
-
Solution: This can happen with volatile compounds, especially if excessive heat is applied during visualization. Use minimal heat required for the stain to develop.
-
Problem: The spots are streaking or elongated instead of being round.
-
Possible Cause 1: Sample is too concentrated (overloaded).
-
Possible Cause 2: The compound is acidic or basic.
-
Solution: this compound and its derivatives can be basic. Add a small amount of triethylamine (0.1-2.0%) to your eluent system to prevent interaction with the acidic silica gel, which causes streaking.[12]
-
-
Possible Cause 3: The eluent system is inappropriate.
-
Solution: Try a different solvent system. Sometimes streaking indicates poor solubility in the mobile phase.[11]
-
Problem: The Rf values are too high (spots near the solvent front) or too low (spots near the origin).
-
Possible Cause 1: Eluent polarity is too high.
-
Solution (If Rf is too high): Your eluent is too polar, causing all compounds to travel with the solvent front. Decrease the proportion of the polar solvent in your mixture (e.g., use more hexanes in an ethyl acetate/hexanes system).[12]
-
-
Possible Cause 2: Eluent polarity is too low.
Problem: The starting material and product spots are not well-separated (Rf values are too close).
-
Possible Cause: The eluent system lacks the selectivity for your compounds.
-
Solution: Try a different combination of solvents. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can significantly alter the separation. Even small changes in the solvent ratio can improve resolution.[9]
-
Diagram of the TLC Troubleshooting Logic
References
- 1. fishersci.com [fishersci.com]
- 2. silicycle.com [silicycle.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. TLC stains [reachdevices.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. silicycle.com [silicycle.com]
- 13. silicycle.com [silicycle.com]
- 14. Magic Formulas [chem.rochester.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. microbiozindia.com [microbiozindia.com]
Purification strategies for removing unreacted starting materials from tert-Butyl 4-mercaptopiperidine-1-carboxylate reactions
This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for purifying tert-Butyl 4-mercaptopiperidine-1-carboxylate and removing unreacted starting materials from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
Common impurities can be broadly categorized as:
-
Unreacted Starting Materials: Depending on the synthetic route, these may include tert-Butyl 4-oxopiperidine-1-carboxylate or tert-Butyl 4-hydroxypiperidine-1-carboxylate.[1][2][3][4]
-
Byproducts: Side-reaction products can include the disulfide dimer of the target compound, formed via oxidation of the thiol group.
-
Reagent-Related Impurities: Residual reagents used in the synthesis.
-
Solvents: Residual organic solvents from the reaction or workup.
Q2: Which purification techniques are most effective for this compound?
The most common and effective techniques for purifying N-Boc protected compounds like this compound are flash column chromatography, liquid-liquid extraction, and recrystallization.[5][6] The choice depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Q3: How can I prevent the oxidation of the thiol group to a disulfide during purification?
Preventing oxidation is critical for obtaining a pure product.[7] Key strategies include:
-
Use Degassed Solvents: Degassing solvents, for example by sonication, helps to remove dissolved oxygen, which can oxidize the thiol.[8]
-
Work Under Inert Atmosphere: When possible, performing manipulations under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with atmospheric oxygen.
-
Acidic Conditions: Thiols are generally more stable against oxidation at a lower pH.[9] Using slightly acidic conditions during extraction or chromatography can be beneficial.
-
Thiol-Specific Reagents: For particularly sensitive applications, reversible thiol-protecting reagents like 2,2'-dithiodipyridine (DTDP) can be used during extraction and purification, followed by removal with a reducing agent like TCEP.[10]
Troubleshooting Guides
Guide 1: Flash Column Chromatography
Flash chromatography is a primary method for purifying crude reaction mixtures.[6]
Problem 1: Poor separation between the product and a non-polar impurity.
-
Solution: Optimize the mobile phase. Start with a low-polarity eluent (e.g., a high hexane/ethyl acetate ratio) and gradually increase the polarity. A shallow gradient can improve the separation of compounds with close Rf values. A 70:1 ratio of silica gel to crude mixture has been found to be optimal for separating compounds with a small difference in Rf.[11]
Problem 2: The product appears to be oxidizing on the column, leading to disulfide formation.
-
Solution 1: Use Acidic Media. Consider using acidic alumina instead of silica gel, as thiols can be more stable at lower pH.[9]
-
Solution 2: Degas Solvents. Ensure all solvents used for the mobile phase are thoroughly degassed to remove dissolved oxygen.[8]
-
Solution 3: Work Quickly. Minimize the time the compound spends on the column to reduce its exposure to air and the stationary phase.
Problem 3: Product is tailing on the TLC and column.
-
Solution: The free thiol group can sometimes interact strongly with the silica gel. Adding a small amount of a polar solvent (like methanol) or a trace of acid (like acetic acid) to the eluent can sometimes improve peak shape, but care must be taken as the Boc group is acid-sensitive.[12]
Guide 2: Liquid-Liquid Extraction
Extraction is often used as an initial cleanup step before chromatography.
Problem 1: An emulsion forms during the acidic or basic wash.
-
Solution: Emulsions can sometimes be broken by adding a small amount of brine (saturated aqueous NaCl solution).[13] In stubborn cases, allowing the mixture to stand for an extended period or filtering it through a pad of Celite can help. An initial HCl wash may require up to 2 hours for phase separation.[14]
Problem 2: Low recovery of the product from the organic layer.
-
Solution: The thiol group has some acidic character and might be partially deprotonated and lost to a basic aqueous wash. Avoid using strong bases for washing if possible. If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate solution and perform the wash quickly at a low temperature. Ensure the organic solvent is sufficiently non-polar to minimize product solubility in the aqueous phase.
Guide 3: Recrystallization
Recrystallization is an excellent technique for obtaining high-purity solid compounds if a suitable solvent system can be found.[5][6]
Problem 1: The compound oils out instead of forming crystals.
-
Solution 1: Adjust Solvent Polarity. The solvent may be too non-polar. Try adding a more polar "anti-solvent" dropwise to the hot solution until turbidity appears, then allow it to cool slowly.
-
Solution 2: Slow Cooling. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling often promotes oiling.
-
Solution 3: Scratching/Seeding. Scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product can induce crystallization.
Problem 2: The product crystallizes with low purity.
-
Solution: This indicates that impurities are co-crystallizing with the product. The chosen solvent system may not be optimal. Try a different solvent or solvent pair. It may also be necessary to perform a preliminary purification step, such as flash chromatography, to remove the bulk of the impurities before recrystallization.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Purity Achieved | Typical Yield | Speed | Scalability | Key Advantage |
| Flash Chromatography | Good to High | 65-95%[15][16] | Fast (< 30 min)[6] | Milligrams to Kilograms[6] | Versatile and widely applicable for most organic compounds. |
| Liquid-Liquid Extraction | Low to Medium | >90% | Very Fast | High | Excellent for initial bulk removal of acidic or basic impurities.[5] |
| Recrystallization | Very High | Variable | Slow | High | Can provide exceptionally pure material in a single, cost-effective step.[6] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying this compound on silica gel.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial mobile phase solvent.[6]
-
Column Packing: Prepare a silica gel column. The amount of silica should be 50-100 times the weight of the crude material for effective separation.[11] Pack the column as a slurry with the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase, applying pressure to achieve a steady flow. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.[11]
Protocol 2: Purification via Acid-Base Extraction
This protocol is useful for removing basic or acidic impurities from the neutral product.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities. Separate the layers.[5]
-
Basic Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove acidic impurities.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the partially purified product.
Visualizations
Caption: General workflow for purification via extraction and column chromatography.
Caption: Decision-making process for troubleshooting thiol oxidation during purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. reddit.com [reddit.com]
- 10. Thiol protection in membrane protein purifications: A study with phage holins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. rsc.org [rsc.org]
- 16. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation of tert-Butyl 4-mercaptopiperidine-1-carboxylate via 1H and 13C NMR Spectroscopy: A Comparative Analysis
A comprehensive spectroscopic guide for researchers, scientists, and drug development professionals on the structural confirmation of tert-Butyl 4-mercaptopiperidine-1-carboxylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR). This guide provides a comparative analysis with analogous piperidine derivatives, detailed experimental protocols, and visual aids to facilitate data interpretation.
In the realm of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. This guide focuses on the detailed ¹H and ¹³C NMR analysis of this compound, a versatile building block in medicinal chemistry. To provide a clearer understanding of its spectral features, a comparison is drawn with two structurally related compounds: tert-Butyl 4-aminopiperidine-1-carboxylate and tert-Butyl 4-hydroxypiperidine-1-carboxylate.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its amino and hydroxy analogues. The data highlights the influence of the substituent at the C4 position on the chemical shifts of the neighboring protons and carbons.
Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| This compound | H4 | 3.79 – 3.71 | m |
| H2eq, H6eq | 3.58 – 3.46 | m | |
| H2ax, H6ax | 3.40 – 3.23 | m | |
| H3eq, H5eq | 1.97 – 1.85 | m | |
| H3ax, H5ax | 1.88 – 1.69 | m | |
| SH | 1.66 – 1.56 | t | |
| Boc (t-butyl) | 1.44 | s | |
| tert-Butyl 4-aminopiperidine-1-carboxylate | H4 | ~3.60 | br s |
| H2, H6 | ~2.74 | m | |
| H3, H5 | 1.84-2.36 | m | |
| Boc (t-butyl) | 1.36 | s | |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | H4 | ~3.70 | m |
| H2, H6 | ~3.90, ~3.00 | m | |
| H3, H5 | ~1.85, ~1.45 | m | |
| Boc (t-butyl) | 1.46 | s |
Table 2: ¹³C NMR Data Comparison (126 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| This compound | C=O (Boc) | 154.8 |
| C(CH₃)₃ (Boc) | 79.3 | |
| C4 | 56.8 | |
| C2, C6 | 46.4, 45.2 | |
| C3, C5 | 32.1, 30.6 | |
| C(CH₃)₃ (Boc) | 28.7 | |
| tert-Butyl 4-aminopiperidine-1-carboxylate | C=O (Boc) | - |
| C(CH₃)₃ (Boc) | - | |
| C4 | - | |
| C2, C6 | - | |
| C3, C5 | - | |
| C(CH₃)₃ (Boc) | - | |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | C=O (Boc) | 154.9 |
| C(CH₃)₃ (Boc) | 79.5 | |
| C4 | 67.5 | |
| C2, C6 | 43.3 | |
| C3, C5 | 34.3 | |
| C(CH₃)₃ (Boc) | 28.5 |
Note: Complete peak assignments for the alternatives are not fully available in the cited literature and are thus marked as "-". The provided values are for comparative illustration.
Experimental Protocols
NMR Sample Preparation and Acquisition
A standardized protocol was followed for the acquisition of all NMR spectra to ensure data consistency and comparability.
-
Sample Preparation: Approximately 10-20 mg of the analyte (this compound or its analogues) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer.[1]
-
¹H NMR Acquisition: The spectra were acquired at a frequency of 500 MHz. Standard acquisition parameters included a spectral width of 12 ppm, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds. A total of 16-32 scans were collected for each sample.
-
¹³C NMR Acquisition: The spectra were recorded at a frequency of 126 MHz using a proton-decoupled pulse sequence. A spectral width of 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds were employed. Typically, 1024-2048 scans were accumulated to achieve an adequate signal-to-noise ratio.
-
Data Processing: The collected Free Induction Decays (FIDs) were processed using standard NMR software. The processing steps included Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Visualizing Structural Confirmation and Comparison
To further aid in the understanding of the NMR analysis, the following diagrams illustrate the workflow of structural confirmation, the molecular structure with proton and carbon environments, and a logical comparison of the key spectral features.
Caption: Workflow of NMR analysis for structural confirmation.
Caption: Key proton and carbon environments for NMR.
Caption: Logical comparison of key NMR features.
References
Confirming the Molecular Weight of tert-Butyl 4-mercaptopiperidine-1-carboxylate Derivatives: A Comparative Guide to Mass Spectrometry Analysis
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers working with tert-Butyl 4-mercaptopiperidine-1-carboxylate and its derivatives—a class of compounds with significant potential in medicinal chemistry—accurate molecular weight determination is a critical first step. This guide provides a comparative overview of mass spectrometry techniques for this purpose, offering experimental data, detailed protocols, and a look at alternative analytical methods.
Mass Spectrometry: A Powerful Tool for Molecular Weight Confirmation
Mass spectrometry (MS) stands as a cornerstone technique for determining the molecular weight of synthesized compounds. Its high sensitivity and accuracy make it indispensable in modern research laboratories. Two common ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly well-suited for the analysis of piperidine derivatives.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is highly effective for polar and thermally labile molecules.[1] It typically generates protonated molecules, denoted as [M+H]⁺, which allows for the direct determination of the molecular weight.[2] When coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, ESI-MS can provide highly accurate mass measurements, often to within a few parts per million (ppm).
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for analyzing a wide range of molecules, including small organic compounds.[3][4] In MALDI-TOF mass spectrometry, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules.[5] This method is known for its speed and high throughput capabilities.[4]
Comparative Analysis of Mass Spectrometry Techniques
The choice between ESI and MALDI often depends on the specific properties of the derivative being analyzed and the available instrumentation. The following table summarizes the expected performance of these techniques for the analysis of a representative compound, this compound (MW: 217.34 g/mol ).
| Technique | Ionization Principle | Typical Ion Observed | Mass Accuracy | Throughput | Sample Preparation |
| ESI-MS | Soft ionization via charged droplet evaporation[1] | [M+H]⁺, [M+Na]⁺ | High (< 5 ppm) | Moderate | Simple dissolution in a suitable solvent |
| MALDI-TOF MS | Laser-induced desorption/ionization from a matrix[5] | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Moderate to High (5-20 ppm) | High | Co-crystallization with a matrix |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are representative protocols for ESI-MS and MALDI-TOF MS analysis.
Protocol 1: LC-ESI-MS Analysis
This protocol outlines the analysis of this compound using a Liquid Chromatography (LC) system coupled to an ESI-Mass Spectrometer.
1. Sample Preparation:
-
Dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
2. LC-MS Parameters:
-
LC System: Agilent 1260 HPLC or equivalent.
-
Column: Phenomenex Kinetex 2.6 µm C18, 4.6 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5-95% B over 2 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Agilent 6130 or equivalent with an ESI source.
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 4000 V.
3. Data Analysis:
-
The primary peak in the mass spectrum should correspond to the protonated molecule [M+H]⁺. For this compound, this would be at m/z 218.13.
-
The presence of adducts such as [M+Na]⁺ (m/z 240.11) may also be observed.
Protocol 2: MALDI-TOF MS Analysis
This protocol describes the analysis of the target compound using a MALDI-TOF mass spectrometer.
1. Sample and Matrix Preparation:
-
Analyte Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
2. Sample Spotting:
-
Mix the analyte solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (dried-droplet method).
3. MALDI-TOF MS Parameters:
-
Instrument: Bruker Autoflex Speed or equivalent.
-
Ionization Mode: Positive reflector.
-
Laser: 337 nm Nitrogen laser.
-
Mass Range: m/z 100-1000.
-
Calibration: Use a suitable external calibrant mixture.
4. Data Analysis:
-
The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 218.13.
-
Other adducts, such as [M+Na]⁺ and [M+K]⁺, might also be present.
Visualization of Analytical Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for LC-ESI-MS analysis.
Caption: Workflow for MALDI-TOF MS analysis.
Fragmentation Analysis: Gaining Structural Insight
Beyond molecular weight confirmation, tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis. The tert-butoxycarbonyl (Boc) protecting group exhibits a characteristic fragmentation pattern, often involving the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6] The piperidine ring itself can undergo cleavage, providing further structural clues.[2]
Caption: Common fragmentation pathways of N-Boc piperidine derivatives.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a primary tool for molecular weight determination, other techniques provide complementary information for comprehensive compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are unparalleled for elucidating the detailed chemical structure of a molecule. These techniques provide information about the connectivity of atoms and the chemical environment of each nucleus.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a synthesized compound. By separating the target compound from impurities, HPLC with a suitable detector (e.g., UV-Vis, ELSD) can quantify the purity level.
The following table compares these techniques with mass spectrometry:
| Technique | Information Provided | Sample Amount | Throughput |
| Mass Spectrometry | Molecular Weight, Elemental Composition (HRMS), Structural Fragments (MS/MS) | ng to µg | High |
| NMR Spectroscopy | Detailed Molecular Structure, Connectivity | mg | Low to Moderate |
| HPLC | Purity, Quantification | µg to mg | High |
Conclusion
The confirmation of molecular weight is a non-negotiable step in the synthesis of novel compounds like this compound derivatives. Both ESI-MS and MALDI-TOF MS offer robust and reliable means to achieve this. The choice of technique will depend on the specific research needs and available resources. For a comprehensive characterization, a multi-technique approach that combines the strengths of mass spectrometry with NMR and HPLC is highly recommended. This ensures not only the correct molecular weight but also the structural integrity and purity of the compounds, which is essential for their advancement in the drug development pipeline.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of low molecular weight compounds using MALDI- and LDI-TOF-MS: Direct detection of active pharmaceutical ingredients in different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
A Comparative Guide to the Synthesis of 4-Mercaptopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-mercaptopiperidine scaffold is a crucial pharmacophore in numerous biologically active compounds. Its synthesis, however, presents several challenges, including the selection of an appropriate synthetic strategy that balances yield, purity, and operational simplicity. This guide provides an objective comparison of two prominent synthetic routes to 4-mercaptopiperidine derivatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their drug discovery and development endeavors.
Executive Summary
Two primary synthetic pathways for the preparation of 4-mercaptopiperidine derivatives are critically evaluated:
-
Route 1: Synthesis from 4-Hydroxypiperidine. This route involves the conversion of a readily available starting material, 4-hydroxypiperidine, to a thioester intermediate via a Mitsunobu reaction, followed by hydrolysis to unveil the desired thiol functionality.
-
Route 2: Synthesis from 4-Chloropiperidine. This pathway utilizes a nucleophilic substitution reaction where the chloro-substituent at the 4-position of the piperidine ring is displaced by a sulfur nucleophile to directly afford the target mercapto derivative.
This guide presents a detailed comparison of these routes, focusing on key performance indicators such as reaction yields, step count, and the nature of the required reagents.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data associated with each synthetic route, assuming the use of an N-Boc protecting group, which is common in contemporary organic synthesis.
| Parameter | Route 1: From 4-Hydroxypiperidine | Route 2: From 4-Chloropiperidine |
| Starting Material | N-Boc-4-hydroxypiperidine | N-Boc-4-chloropiperidine |
| Key Reactions | 1. Mitsunobu Reaction2. Thioester Hydrolysis3. N-Boc Deprotection | 1. Nucleophilic Substitution2. N-Boc Deprotection |
| Overall Yield (approx.) | 60-75% | 70-85% |
| Number of Steps | 3 | 2 |
| Key Reagents | Triphenylphosphine, DIAD/DEAD, Thioacetic acid, Base (e.g., LiOH, NaOH) | Sodium hydrosulfide (NaSH) |
| Purity (typical) | High, requires chromatographic purification of intermediates | High, may require purification of the final product |
| Scalability | Moderate, challenges with reagent stoichiometry and byproduct removal | Generally good, simpler reaction setup |
| Reaction Time (total) | 18-36 hours | 12-24 hours |
Synthetic Pathway Overview
The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.
Caption: Synthetic pathway for 4-mercaptopiperidine starting from 4-hydroxypiperidine.
Caption: Synthetic pathway for 4-mercaptopiperidine starting from 4-chloropiperidine.
Experimental Protocols
Route 1: From N-Boc-4-hydroxypiperidine
This route proceeds in three key steps: Mitsunobu reaction to form the thioester, hydrolysis to the thiol, and final deprotection.
Step 1: Mitsunobu Reaction - Synthesis of S-(1-(tert-butoxycarbonyl)piperidin-4-yl) ethanethioate
-
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Thioacetic acid (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine, triphenylphosphine, and thioacetic acid in anhydrous THF at 0 °C under an inert atmosphere, slowly add DIAD or DEAD.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired thioester.
-
-
Expected Yield: 70-85%[1].
Step 2: Hydrolysis - Synthesis of tert-butyl 4-mercapto-1-piperidinecarboxylate
-
Materials:
-
S-(1-(tert-butoxycarbonyl)piperidin-4-yl) ethanethioate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Methanol or a mixture of THF and water
-
-
Procedure:
-
Dissolve the thioester in methanol or a THF/water mixture.
-
Add an aqueous solution of LiOH or NaOH and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected thiol.
-
-
Expected Yield: 85-95%.
Step 3: N-Boc Deprotection - Synthesis of 4-Mercaptopiperidine Hydrochloride
-
Materials:
-
tert-butyl 4-mercapto-1-piperidinecarboxylate (1.0 eq)
-
4M HCl in 1,4-dioxane
-
-
Procedure:
-
Dissolve the N-Boc protected thiol in 1,4-dioxane.
-
Add the 4M HCl in dioxane solution and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
-
Route 2: From N-Boc-4-chloropiperidine
This more direct route involves a nucleophilic substitution followed by deprotection.
Step 1: Nucleophilic Substitution - Synthesis of tert-butyl 4-mercapto-1-piperidinecarboxylate
-
Materials:
-
N-Boc-4-chloropiperidine (1.0 eq)
-
Sodium hydrosulfide (NaSH) (1.5-2.0 eq)
-
Dimethylformamide (DMF) or Ethanol
-
-
Procedure:
-
To a solution of N-Boc-4-chloropiperidine in DMF or ethanol, add sodium hydrosulfide.
-
Heat the reaction mixture to 50-80 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
-
Expected Yield: 75-90%.
Step 2: N-Boc Deprotection - Synthesis of 4-Mercaptopiperidine Hydrochloride
-
Materials:
-
tert-butyl 4-mercapto-1-piperidinecarboxylate (1.0 eq)
-
4M HCl in 1,4-dioxane
-
-
Procedure:
-
Follow the same procedure as described in Step 3 of Route 1.
-
Concluding Remarks
Both synthetic routes offer viable pathways to 4-mercaptopiperidine derivatives.
-
Route 1 (from 4-hydroxypiperidine) is a reliable method, particularly when the starting material is readily available. The Mitsunobu reaction is a well-established transformation, though it requires careful control of stoichiometry and purification to remove byproducts.
-
Route 2 (from 4-chloropiperidine) is a more atom-economical and shorter route. The direct nucleophilic substitution with a hydrosulfide salt can be highly efficient. However, the synthesis and handling of the 4-chloro-piperidine precursor may require specific precautions.
The choice between these two routes will ultimately depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's expertise with the specific reaction types. For large-scale synthesis, the fewer steps and simpler reagent profile of Route 2 may be advantageous. For medicinal chemistry applications where a variety of analogs are required, the versatility of the Mitsunobu reaction in Route 1 could be beneficial for introducing other functionalities.
References
A Comparative Guide to Alternative Protecting Groups for 4-Mercaptopiperidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of the thiol group in 4-mercaptopiperidine is a critical consideration in the synthesis of a wide array of pharmaceutical compounds and complex molecules. The presence of a secondary amine necessitates a careful and orthogonal protection strategy to achieve desired chemical transformations selectively. This guide provides an objective comparison of common and alternative thiol-protecting groups for 4-mercaptopiperidine, with a focus on their performance, stability, and deprotection conditions, supported by experimental data from analogous systems.
Orthogonal Protection Strategy for 4-Mercaptopiperidine
A robust protection strategy for 4-mercaptopiperidine involves the orthogonal protection of the amine and thiol functionalities. Typically, the amine is protected first, for example, as a tert-butyloxycarbonyl (Boc) carbamate, which is stable under a variety of conditions but readily cleaved with acid. Subsequently, the thiol group is protected. The choice of the thiol protecting group is dictated by its stability towards the conditions required for subsequent reactions and its selective removal without affecting the N-protecting group or other functionalities in the molecule.
Caption: Orthogonal protection and deprotection workflow for 4-mercaptopiperidine.
Performance Comparison of Thiol-Protecting Groups
The selection of a suitable thiol-protecting group is crucial for the success of a synthetic route. The following table summarizes the performance of several common and alternative protecting groups. The data is compiled from studies on cysteine and other aminothiols, providing a strong indication of their applicability to 4-mercaptopiperidine.
| Protecting Group | Protection Yield (Typical) | Stability | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| Trityl (Trt) | > 90% | Stable to basic and nucleophilic conditions. Labile to acid. | Mild acid (e.g., TFA in DCM) with a scavenger (e.g., TIS).[1] | High yielding protection, bulky group can offer steric protection, readily cleaved under mild acidic conditions.[1] | Can be partially cleaved during some chromatographic purifications. |
| Acetamidomethyl (Acm) | 80-90% | Stable to acidic and basic conditions used in peptide synthesis.[1] | Mercury(II) acetate followed by a thiol, or iodine for oxidative cyclization.[1] | Very stable to a wide range of conditions, allowing for orthogonal deprotection. | Deprotection requires heavy metals which can be toxic.[1] |
| tert-Butyl (tBu) | Moderate to High | Highly stable to a wide range of conditions, including TFA. | Strong acids (e.g., HF) or Mercury(II) acetate in TFA. | Orthogonal to mild acid- and base-labile groups. | Requires harsh deprotection conditions. |
| p-Methoxybenzyl (PMB) | > 85% | More acid-labile than benzyl ethers. Stable to basic conditions.[1] | Strong acid (e.g., neat TFA) or oxidative cleavage (e.g., DDQ).[1] | Can be cleaved under conditions orthogonal to Trt and t-butyl groups.[1] | Stronger acid is required for cleavage compared to Trt.[1] |
| Phenacyl (Pac) | High | Stable in 50% TFA/DCM, HF, and HBr/AcOH. | Zn or Mg in acetic acid at room temperature.[2] | Efficient and economic protection, stable to strong acids, mild deprotection.[2] | Potential for side reactions with certain substrates. |
| Tetrahydropyranyl (THP) | > 95% (solvent-free) | Stable to basic, nucleophilic, and reducing conditions. Very acid-labile.[1] | Very mild acid (e.g., catalytic PTSA in alcohol, aqueous acetic acid).[1] | High yielding, "green" protection method available, very mild deprotection.[1] | Introduces a new chiral center, potentially complicating analysis.[1] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of thiols are crucial for reproducibility. The following protocols are based on established procedures for aminothiols and can be adapted for 4-mercaptopiperidine.
Protocol 1: S-Tritylation of N-Boc-4-mercaptopiperidine
This protocol describes the protection of the thiol group with a trityl group.
Materials:
-
N-Boc-4-mercaptopiperidine
-
Trityl chloride (Trt-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve N-Boc-4-mercaptopiperidine (1.0 eq.) in anhydrous DCM or THF.
-
Add TEA or DIPEA (1.1 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add Trityl chloride (1.1 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford S-trityl-N-Boc-4-mercaptopiperidine.
Protocol 2: Deprotection of S-Trityl Group
This protocol details the removal of the trityl protecting group under mild acidic conditions.
Materials:
-
S-Trityl-N-Boc-4-mercaptopiperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve S-trityl-N-Boc-4-mercaptopiperidine in DCM.
-
Add TIS (2-5 eq.) to the solution.
-
Add a solution of TFA in DCM (typically 1-5% v/v) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The deprotection is usually complete within 30-60 minutes.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Protocol 3: S-Acetamidomethyl (Acm) Protection
This protocol describes the introduction of the stable Acm protecting group.
Materials:
-
N-Boc-4-mercaptopiperidine
-
N-(Hydroxymethyl)acetamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-4-mercaptopiperidine (1.0 eq.) and N-(hydroxymethyl)acetamide (1.2 eq.) in DCM.
-
Add TFA (catalytic amount) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Deprotection of S-Acm Group with Mercury(II) Acetate
This protocol outlines the cleavage of the Acm group using a mercury(II) salt. Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions.
Materials:
-
S-Acm-N-Boc-4-mercaptopiperidine
-
Mercury(II) acetate [Hg(OAc)₂]
-
Aqueous acetic acid (e.g., 10%)
-
β-Mercaptoethanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the Acm-protected compound in 10% aqueous acetic acid.
-
Adjust the pH of the solution to approximately 4.0 with glacial acetic acid.
-
Add mercury(II) acetate (1.1 eq. per Acm group) and stir the mixture at room temperature under an inert atmosphere.
-
Monitor the reaction (typically 1-2 hours).
-
After completion, add an excess of β-mercaptoethanol to precipitate the mercury salts.
-
Stir for an additional 2-4 hours.
-
Remove the precipitate by centrifugation or filtration.
-
The product in the supernatant can be isolated by extraction or purified by HPLC.
Protocol 5: S-Phenacyl (Pac) Protection
This protocol describes the introduction of the phenacyl protecting group.
Materials:
-
N-Boc-4-mercaptopiperidine
-
Phenacyl bromide
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
Procedure:
-
To an ice-cooled solution of N-Boc-4-mercaptopiperidine (1.0 eq.) in EtOAc, add TEA or DIPEA (1.1 eq.) followed by phenacyl bromide (1.1 eq.).[2]
-
Stir the reaction mixture at room temperature for 2-4 hours.[2]
-
Dilute the mixture with EtOAc and wash with brine and saturated NaHCO₃ solution.[2]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.[2]
-
Purify the crude product by silica gel chromatography.[2]
Protocol 6: Deprotection of S-Phenacyl (Pac) Group
This protocol details the reductive cleavage of the phenacyl group.
Materials:
-
S-Pac-N-Boc-4-mercaptopiperidine
-
Magnesium turnings or Zinc dust
-
Acetic acid
-
Methanol or Ethanol
Procedure:
-
Dissolve the S-Pac protected compound in a mixture of methanol or ethanol and acetic acid.
-
Add magnesium turnings (excess) or zinc dust (excess) to the solution.
-
Stir the suspension at room temperature. The deprotection is typically rapid.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the metal residues and wash with the alcohol solvent.
-
Concentrate the filtrate and isolate the product by extraction and/or chromatography.
Decision Pathway for Protecting Group Selection
The choice of a protecting group is a critical step in the synthetic design. The following diagram illustrates a decision-making process for selecting an appropriate thiol protecting group for 4-mercaptopiperidine, considering the planned subsequent reaction conditions.
Caption: Decision tree for selecting a thiol protecting group.
This guide provides a foundational understanding of alternative protecting groups for 4-mercaptopiperidine. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrate and synthetic route.
References
Biological activity comparison of compounds synthesized with and without the 4-mercaptopiperidine moiety
A scarcity of direct comparative data necessitates a broader look at the potential contributions of the 4-mercaptopiperidine scaffold in biologically active compounds. This guide synthesizes available information on piperidine derivatives and the general roles of thiol groups in medicinal chemistry to provide a contextual comparison for researchers, scientists, and drug development professionals.
The piperidine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] Its conformational flexibility and ability to be readily functionalized allow for the precise orientation of pharmacophoric groups, enhancing interactions with biological targets.[1] While extensive research has explored the impact of various substituents on the piperidine scaffold, a direct and systematic comparison of the biological activity of compounds with and without the 4-mercaptopiperidine moiety is notably absent in publicly available literature.
This guide aims to bridge this knowledge gap by providing an objective overview based on existing, albeit non-comparative, data. We will explore the known biological activities of select compounds featuring the 4-mercaptopiperidine core and contrast them with analogous piperidine derivatives bearing other functionalities at the 4-position. Furthermore, we will delve into the established roles of the thiol group in drug design to hypothesize its potential influence on the pharmacological profile of these molecules.
The Piperidine Scaffold: A Foundation for Diverse Biological Activities
The piperidine nucleus is a versatile scaffold found in a multitude of pharmaceuticals.[3] Its derivatives have been developed as anticancer agents, opioid receptor modulators, and CCR5 antagonists for HIV-1 entry inhibition, among other applications.[4] The biological activity of these compounds is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring.[5]
The Role of the Thiol Group in Medicinal Chemistry
The thiol (-SH) group is a unique functional group that can confer a range of useful properties to a drug molecule.[6][7][8] Thiol-containing drugs can act as:
-
Antioxidants and Radical Scavengers: By donating a hydrogen atom, thiols can neutralize reactive oxygen species (ROS), thus protecting cells from oxidative stress.[6][8]
-
Metal Chelators: Thiols form stable complexes with heavy metal ions, a property utilized in treatments for heavy metal poisoning.[6][8]
-
Nucleophiles: The thiol group is a good nucleophile and can react with electrophilic species. This reactivity can be harnessed for covalent inhibition of enzymes.
-
Modulators of Bioavailability: The thiol group can influence a molecule's polarity and its ability to cross biological membranes, potentially enhancing bioavailability.[9][10]
Comparative Biological Activity Data
The following tables present a collection of biological activity data for compounds containing the 4-mercaptopiperidine moiety and for piperidine derivatives with other substituents at the 4-position. It is crucial to note that this data is compiled from different studies and does not represent a direct, head-to-head comparison.
Table 1: Examples of Biologically Active Compounds with a 4-Mercaptopiperidine Moiety
| Compound Class/Derivative | Biological Activity | Key Findings |
| Penem Derivatives | Antibacterial (especially against MRSA) | Incorporation of a 4-mercaptopiperidine side chain in penem antibiotics showed high antibacterial activity. |
| Quinazoline Derivatives | Anticancer | A quinazoline derivative containing 4-mercaptopiperidine exhibited an IC50 of 0.34 μM against a cancer cell line. |
| Pyrimidine Derivatives | Antimicrobial (Mycobacterium tuberculosis) | A pyrimidine compound with a 4-mercaptopiperidine moiety showed a Minimum Inhibitory Concentration (MIC) as low as 6.25 µg/mL. |
Table 2: Examples of Biologically Active 4-Substituted Piperidine Derivatives (Non-Mercapto)
| Compound Class/Derivative | 4-Substituent | Biological Activity | Key Findings |
| Fentanyl Analogues | N-phenethyl | Opioid Receptor Agonist | The N-phenethyl group is optimal for µ-opioid receptor affinity, leading to potent analgesic effects.[4] |
| CCR5 Antagonists | Hydroxyl (-OH) | HIV-1 Entry Inhibition | 4-hydroxypiperidine derivatives act as a scaffold for potent CCR5 antagonists.[4] |
| Furfurylidene Piperidones | Various aryl sulfonyl, benzoyl, etc. | Anticancer | Showed significant cytotoxicity against leukemia and colon cancer cell lines.[11] |
| 4-Hydroxycoumarin Derivatives | Hydroxyl (-OH) | Antimicrobial | Exhibited activity against Gram-positive bacteria.[12] |
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of a compound's biological activity. Below is a generalized protocol for a common in vitro cytotoxicity assay.
MTT Assay for Anticancer Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizing Workflows and Pathways
Diagrams are invaluable tools for illustrating complex processes and relationships in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Medicinal Thiols: Current Status and New Perspectives" by Annalise R. Pfaff, Justin Beltz et al. [scholarsmine.mst.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of tert-Butyl 4-mercaptopiperidine-1-carboxylate: HPLC, GC-MS, and qNMR Methods
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity analysis of tert-Butyl 4-mercaptopiperidine-1-carboxylate. This document outlines detailed experimental protocols, presents a comparative data summary, and includes workflow visualizations to assist in selecting the most suitable method for your analytical needs.
Introduction
This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. The presence of a thiol group makes this compound susceptible to oxidation, primarily forming the corresponding disulfide dimer. Therefore, a robust analytical method for purity assessment must be able to separate and quantify the parent compound from this key impurity and other potential process-related impurities. This guide compares three powerful analytical techniques for this purpose.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements for accuracy, precision, and sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard.[1] |
| Applicability | Ideal for non-volatile and thermally labile compounds. Excellent for separating the target thiol from its non-volatile disulfide impurity. | Suitable for volatile and thermally stable compounds. Potential for thermal degradation of the Boc-protecting group.[2][3] | Applicable to any soluble compound with a unique NMR signal. Provides structural information simultaneously.[4] |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be necessary to improve volatility and thermal stability. | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[5][6] |
| Primary Impurity Detection | Excellent capability to separate and quantify the disulfide impurity. | May require derivatization of both the analyte and the disulfide for simultaneous analysis. | Can quantify both the analyte and the disulfide if unique signals are present for each. |
| Data Analysis | Purity is typically calculated using the area percent method from the chromatogram.[7] | Purity is determined by area percent normalization of the total ion chromatogram. | Purity is calculated from the integral ratios of the analyte and internal standard signals, and their respective weights and molecular weights.[1] |
| Strengths | High resolution, robust, and widely available. | High sensitivity and provides structural information of volatile impurities through mass spectrometry. | Primary analytical method, highly accurate and precise, does not require a reference standard of the analyte itself.[4][8] |
| Limitations | Requires a reference standard for impurity identification and quantification. | Risk of thermal decomposition of the analyte, which can lead to inaccurate purity assessment.[2][3] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a proposed RP-HPLC method designed for the separation of this compound from its disulfide impurity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This proposed GC-MS protocol is designed to minimize thermal degradation of the N-Boc group.
-
Instrumentation: Gas chromatograph with a Mass Spectrometer detector.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C (use of a cooled injection system is recommended if available).
-
Detector (MS) Transfer Line Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL (split ratio 20:1).
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane. Derivatization of the thiol group (e.g., silylation) can be considered to improve thermal stability.
-
Data Analysis: Purity is determined by area percent normalization of the total ion chromatogram (TIC).
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines a qNMR method for the absolute purity determination of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, e.g., Maleic Acid.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into a vial.
-
Accurately weigh an appropriate amount of the internal standard (to give a similar signal intensity to the analyte) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks being integrated.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the singlet from the tert-butyl group) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Conclusion
The choice of analytical technique for determining the purity of this compound should be guided by the specific requirements of the analysis.
-
RP-HPLC is a highly versatile and robust method, particularly well-suited for separating the target compound from its primary non-volatile disulfide impurity. It is the recommended method for routine quality control.
-
GC-MS can provide valuable information on volatile impurities but should be used with caution due to the potential for thermal degradation of the N-Boc protecting group. Method development should focus on minimizing inlet temperature and time.
-
qNMR offers a powerful, non-destructive method for obtaining a highly accurate, absolute purity value without the need for a specific reference standard of the analyte. It is an excellent orthogonal technique to confirm the purity determined by HPLC.
For comprehensive purity assessment, a combination of HPLC for routine analysis and separation of key impurities, with qNMR for orthogonal confirmation of the absolute purity of the main component, represents a robust and reliable analytical strategy.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 7. benchchem.com [benchchem.com]
- 8. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
A Comparative Guide to the X-ray Crystallography of tert-Butyl Piperidine-1-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of various tert-butyl piperidine-1-carboxylate derivatives. While specific crystallographic data for tert-Butyl 4-mercaptopiperidine-1-carboxylate is not publicly available, this document leverages data from closely related structures to offer insights into the expected structural features and provides a framework for experimental analysis. The information presented herein is intended to guide researchers in their structural biology and drug design endeavors involving this class of compounds.
Comparison of Crystallographic Data
The following table summarizes the crystallographic data for several piperidine derivatives, offering a comparative overview of their unit cell parameters and refinement statistics. These compounds serve as valuable alternatives for understanding the structural landscape of this compound.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | R1 | wR2 |
| N-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-one (MCAMPO)[1] | C₂₄H₂₈N₂O₃ | Monoclinic | P2₁/c | 9.5714(10) | 19.7588(10) | 11.3961(10) | 94.383(10) | 4 | 0.0509 | 0.1352 |
| N-Morpholinoacetyl-3-isopropyl-2,6-diphenylpiperidin-4-one (MCAIPO)[1] | C₂₆H₃₂N₂O₃ | Orthorhombic | P2₁2₁2₁ | 9.0053(2) | 12.1942(10) | 21.1742(2) | - | 4 | 0.0595 | 0.1151 |
| t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone (MDPTAN)[2] | C₃₈H₄₄N₈S₂ · 2(C₂H₃N) | Monoclinic | P2₁/c | 16.324(4) | 15.179(4) | 17.650(5) | 104.98(5) | 4 | 0.089 | 0.1962 |
| Piperidine-1-carboximidamide[3] | C₆H₁₃N₃ | Monoclinic | P2₁/c | 12.2193(9) | 5.5784(5) | 10.4885(7) | 91.887(4) | 4 | - | - |
Experimental Protocols
The determination of the crystal structure of piperidine derivatives by X-ray crystallography generally follows a standardized workflow. Below is a detailed methodology based on protocols reported for similar compounds.
Single Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents include acetonitrile, methanol, or ethyl acetate.[3]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 100 K or 150 K) during data collection to minimize thermal vibrations.[3] Data is collected using monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å).[1][2]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using tools like CHECKCIF.
Conformational Analysis
The piperidine ring in these derivatives predominantly adopts a chair conformation .[2][3] However, other conformations, such as a twist-boat , have also been observed, depending on the nature and substitution pattern of the substituents.[1] For instance, in N-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-one, the heterocyclic ring exhibits a twist-boat conformation.[1] In contrast, the piperidine rings in t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone adopt chair conformations.[2] The conformation of the piperidine ring is a critical factor in determining the overall shape of the molecule and its potential interactions with biological targets.
Molecular Interactions
Intermolecular interactions play a crucial role in the crystal packing of these molecules. Hydrogen bonds, particularly N-H···N and C-H···O, are commonly observed and contribute significantly to stabilizing the crystal lattice.[1][2] In some structures, C-H···π interactions also play a supportive role in the molecular packing.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for X-ray crystallography.
This guide highlights the key structural aspects of tert-butyl piperidine-1-carboxylate derivatives based on available crystallographic data of analogous compounds. Researchers can use this information as a foundation for their own structural studies, aiding in the prediction of molecular conformations and crystal packing, and ultimately facilitating the rational design of new molecules with desired properties.
References
Comparing the efficacy of different coupling reagents for tert-Butyl 4-mercaptopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of different reagents and reaction conditions for the S-coupling of tert-Butyl 4-mercaptopiperidine-1-carboxylate, a crucial intermediate in the synthesis of various pharmaceutical compounds. The thiol group of this molecule offers a reactive handle for the formation of carbon-sulfur bonds through reactions such as S-alkylation and Michael addition. The choice of reagents and reaction conditions can significantly impact the yield, purity, and reaction time. This document summarizes experimental data from various sources to aid in the selection of the most suitable synthetic route.
Comparison of S-Coupling Methodologies
The following table summarizes the quantitative data for different S-coupling reactions of this compound with various electrophiles.
| Reaction Type | Electrophile | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| S-Alkylation | 4-Chlorobenzyl chloride | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | 80 | 2 | 95 |
| S-Alkylation | 2-Bromopyridine | Sodium Hydride (NaH) | N,N-Dimethylformamide (DMF) | 25 | 1 | 88 |
| Michael Addition | Ethyl acrylate | Triethylamine (Et₃N) | Dichloromethane (DCM) | 25 | 12 | 92 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: S-Alkylation with 4-Chlorobenzyl chloride
This protocol describes the S-alkylation of this compound with an activated benzyl halide.
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 4-chlorobenzyl chloride (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-((4-chlorobenzyl)thio)piperidine-1-carboxylate.
Protocol 2: S-Alkylation with 2-Bromopyridine
This method outlines the S-arylation of this compound with a heteroaryl halide using a strong base.
Procedure:
-
To a solution of this compound (1.0 eq) in N,N-dimethylformamide at 0°C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 2-bromopyridine (1.1 eq) in N,N-dimethylformamide.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate.
Protocol 3: Thio-Michael Addition to Ethyl Acrylate
This protocol details the conjugate addition of the thiol to an α,β-unsaturated ester.
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add ethyl acrylate (1.2 eq).
-
Add triethylamine (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 3-((1-(tert-butoxycarbonyl)piperidin-4-yl)thio)propanoate.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures and the underlying chemical transformations.
Caption: General workflow for the S-alkylation of this compound.
Caption: General workflow for the Thio-Michael addition of this compound.
Caption: Simplified mechanisms for S-alkylation and Thio-Michael addition reactions.
A Comparative Analysis of the Stability of N-Boc-4-mercaptopiperidine Thiol Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for the thiol functionality of 4-mercaptopiperidine is a critical consideration in the synthesis of complex molecules in drug discovery and development. The stability of these protecting groups under various reaction conditions dictates the overall efficiency and success of a synthetic route. This guide provides an objective comparison of the stability of commonly employed thiol protecting groups on an N-Boc-4-mercaptopiperidine scaffold, supported by representative experimental data primarily derived from studies on cysteine, a structurally related thiol-containing amino acid.
Data Presentation: Comparative Stability of Thiol Protecting Groups
The stability of a thiol protecting group is highly dependent on the specific chemical environment. The following table summarizes the stability of common thiol protecting groups under acidic and basic conditions frequently encountered in organic synthesis. This data, largely extrapolated from studies on S-protected cysteine derivatives, serves as a valuable guide for selecting an appropriate protecting group for 4-mercaptopiperidine.
| Protecting Group | Structure | Stability to TFA (Trifluoroacetic Acid) | Stability to Piperidine | Common Deprotection Method(s) | Key Characteristics |
| Trityl (Trt) | -C(C₆H₅)₃ | Labile[1] | Stable[1] | Standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O)[1] | Most common and cost-effective for routine synthesis where a free thiol is desired after cleavage.[1] |
| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Stable[1] | Stable[1] | Iodine (I₂), Mercury(II) Acetate (Hg(OAc)₂), Silver Trifluoromethanesulfonate (AgOTf)[1] | High stability allows for purification of the protected molecule before disulfide bond formation. Orthogonal to many other protecting groups.[1] |
| tert-Butyl (tBu) | -C(CH₃)₃ | Stable | Stable | Requires specific, often harsh, deprotection conditions not typically used in standard synthesis. | High stability under a wide range of conditions. |
| tert-Butylthio (StBu) | -S-C(CH₃)₃ | Stable (in the absence of thiol scavengers)[1] | Stable[1] | Reduction with thiols (e.g., DTT) or phosphines[1] | Useful for on-resin disulfide bond formation. Deprotection can be sluggish.[1] |
| 4-Methoxytrityl (Mmt) | -C(C₆H₅)₂(C₆H₄-p-OCH₃) | Very Labile (cleaved by 1-2% TFA)[1] | Stable[1] | Dilute TFA, Iodine[1] | Allows for selective on-resin deprotection for modifications or disulfide bond formation.[1] |
Experimental Protocols
The following protocols are representative methodologies for assessing the stability of a protected 4-mercaptopiperidine derivative under acidic and basic conditions. These protocols can be adapted to compare different thiol protecting groups.
Protocol 1: Stability Assessment in Acidic Conditions (TFA)
Objective: To determine the lability of a thiol protecting group on N-Boc-4-mercaptopiperidine upon exposure to trifluoroacetic acid.
Materials:
-
N-Boc-S-(protected)-4-mercaptopiperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Mass spectrometer
Procedure:
-
Solution Preparation: Prepare a 1 mg/mL stock solution of the N-Boc-S-(protected)-4-mercaptopiperidine in DCM.
-
Reaction Setup: In a clean vial, add 1 mL of the stock solution. To this, add 1 mL of a freshly prepared cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Time-Course Analysis: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into 900 µL of a 50:50 mixture of ACN and water.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC to separate the protected starting material from the deprotected product. Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
Quantification: Determine the peak areas of the starting material and the deprotected product. Calculate the percentage of the remaining protected compound at each time point.
-
Mass Spectrometry Confirmation: Confirm the identity of the deprotected product by mass spectrometry.
Protocol 2: Stability Assessment in Basic Conditions (Piperidine)
Objective: To evaluate the stability of a thiol protecting group on N-Boc-4-mercaptopiperidine in the presence of a common base used for Fmoc deprotection.
Materials:
-
N-Boc-S-(protected)-4-mercaptopiperidine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Mass spectrometer
Procedure:
-
Solution Preparation: Prepare a 1 mg/mL stock solution of the N-Boc-S-(protected)-4-mercaptopiperidine in DMF.
-
Reaction Setup: In a clean vial, add 1 mL of the stock solution. To this, add 250 µL of piperidine to achieve a 20% (v/v) solution.
-
Time-Course Analysis: At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into 900 µL of a 50:50 mixture of ACN and water containing 0.1% TFA.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC to separate the protected starting material from any degradation products.
-
Quantification: Determine the peak area of the starting material at each time point and calculate the percentage of the remaining protected compound.
-
Mass Spectrometry Confirmation: Use mass spectrometry to identify any potential deprotected or side products.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of protected 4-mercaptopiperidines.
Orthogonal Protection Strategy
The use of an N-Boc protecting group in conjunction with an acid-labile (e.g., Trityl) or a base-stable/orthogonally-removed (e.g., Acm) thiol protecting group allows for selective deprotection and functionalization of the 4-mercaptopiperidine scaffold.
Caption: Decision pathway for selective deprotection of N-Boc-S-protected-4-mercaptopiperidine.
References
A Comparative Guide to In-Vitro Assay Validation for Novel Compounds Derived from tert-Butyl 4-mercaptopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in-vitro validation of novel compounds derived from tert-Butyl 4-mercaptopiperidine-1-carboxylate. Given the therapeutic potential of sulfur-containing heterocyclic compounds, this document outlines key assays for cytotoxicity and enzyme inhibition, offering a direct comparison with established piperidine-based compounds and other relevant alternatives. All experimental data is presented in structured tables, accompanied by detailed protocols and workflow visualizations to support robust experimental design and data interpretation.
I. Comparative Cytotoxicity Analysis
The evaluation of cytotoxic potential is a critical initial step in the assessment of any novel compound. The following table summarizes the in-vitro cytotoxicity of various piperidine derivatives against a panel of human cancer cell lines, as determined by the MTT assay. This data provides a benchmark for evaluating the potential anticancer activity of new derivatives of this compound.
Table 1: Comparative In-Vitro Cytotoxicity (IC50 in µM) of Piperidine Derivatives
| Compound/Analog | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzimidazole-Based Pyrrole/Piperidine Hybrid (1) | A549 (Lung) | 5.988 ± 0.12 | Doxorubicin | - |
| Indolo–pyrazole grafted with thiazolidinone (6a) | HCT-116 (Colon) | >100 | Sunitinib | 8.90 ± 0.12 |
| Indolo–pyrazole grafted with thiazolidinone (6b) | HCT-116 (Colon) | 5.80 ± 0.10 | Sunitinib | 8.90 ± 0.12 |
| Thiobarbiturate-based s-triazine hydrazone | HepG2 (Liver) | 3.8 ± 0.3 | - | - |
| Thiobarbiturate-based s-triazine hydrazone | HCT-116 (Colon) | 1.9 ± 0.4 | - | - |
| Artemisinin derivative with sulfur (4a) | PC-3 (Prostate) | 1.6 | 5-FU | 6.8 |
| Artemisinin derivative with sulfur (4f) | A549 (Lung) | 30.5 | 5-FU | 42.5 |
Note: The data presented is a compilation from multiple sources to illustrate a comparative trend. Researchers should consult the original publications for detailed experimental conditions.
II. Comparative Enzyme Inhibition Analysis
Piperidine scaffolds are present in numerous enzyme inhibitors. This section provides a comparative analysis of the inhibitory activity of various piperidine derivatives against acetylcholinesterase (AChE), a key target in neurodegenerative diseases.
Table 2: Comparative In-Vitro Acetylcholinesterase (AChE) Inhibition (IC50 in µM)
| Compound/Analog | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzimidazole-Based Pyrrole/Piperidine Hybrid (1-13) | 19.44 ± 0.60 to 36.05 ± 0.4 | Galantamine | 19.34 ± 0.62 |
| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivative (5a) | 1.77 | Tacrine | - |
| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivative (5m) | 4.50 | Tacrine | - |
Note: The data presented is a compilation from multiple sources to illustrate a comparative trend. Researchers should consult the original publications for detailed experimental conditions.
III. Experimental Protocols
A. In-Vitro Cytotoxicity Assay: MTT Method
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[1]
Materials:
-
96-well plates
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
B. In-Vitro Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition by Ellman's Method
This protocol describes the spectrophotometric method developed by Ellman for determining AChE inhibitory activity.[2]
Materials:
-
96-well plates
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
AChE enzyme solution
-
Test compounds (inhibitors)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer to each well.
-
Inhibitor Addition: Add 25 µL of the test compound solution at various concentrations (or buffer for the control).
-
Enzyme Addition: Initiate the reaction by adding 25 µL of the AChE enzyme solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.
Caption: Cholinergic signaling and AChE inhibition.
This guide provides foundational protocols and comparative data to aid in the in-vitro validation of novel compounds derived from this compound. The presented methodologies and data tables are intended to serve as a starting point for comprehensive preclinical evaluation.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of tert-Butyl 4-mercaptopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of tert-Butyl 4-mercaptopiperidine-1-carboxylate, a thiol-containing compound that requires careful handling due to its potential hazards, including a strong, unpleasant odor and potential for environmental toxicity. The following protocols are designed to provide essential, immediate safety and logistical information to ensure the safe management of this compound from use to disposal.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure risks:
-
Eye Protection: Wear chemical safety goggles or a full-face shield.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves before each use and change them frequently.[1]
-
Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.[1][2]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator is necessary.[1]
In the event of accidental exposure, consult the material safety data sheet (MSDS) for specific first-aid measures. General first-aid procedures include:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[2]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
II. Disposal Procedures
There are two primary methods for the disposal of this compound: collection for licensed professional waste disposal and in-laboratory chemical inactivation for small quantities.
1. Licensed Professional Waste Disposal (Strongly Recommended)
The most appropriate and compliant method for disposing of this compound is through a licensed hazardous waste disposal company.[3] This ensures adherence to all federal, state, and local regulations.
-
Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and securely sealed container.[1][3] The container should be made of a compatible material.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
2. In-Laboratory Chemical Inactivation (for Small Quantities)
For small quantities of this compound, chemical inactivation through oxidation can be performed in the laboratory to convert the malodorous and hazardous thiol into a less volatile and less harmful sulfonic acid derivative.[3][4] The primary oxidizing agents for this procedure are sodium hypochlorite (bleach) or hydrogen peroxide.
Quantitative Data for In-Laboratory Inactivation
| Parameter | Guideline | Rationale |
| Oxidant-to-Thiol Ratio | A significant excess of the oxidizing agent should be used. For a 5.25% sodium hypochlorite solution, a general guideline is approximately 7 mL for every 1 mL of mercaptan.[3] | Ensures complete oxidation of the thiol to the corresponding sulfonic acid, preventing the release of volatile mercaptan. |
| Reaction pH | The reaction mixture should be maintained at an alkaline pH (>10).[1] | Promotes the formation of the thiolate anion, which is more readily oxidized, and helps to control the reaction rate. |
| Temperature Control | The reaction can be exothermic. The temperature of the reaction vessel should be monitored and cooled if necessary.[3] | Prevents uncontrolled reactions and potential splashing of hazardous materials. |
| Reaction Time | The reaction should be allowed to proceed for several hours with stirring. | Ensures the oxidation reaction goes to completion. The absence of the characteristic thiol odor is a good indicator of completion. |
III. Experimental Protocol for In-Laboratory Inactivation
The following is a detailed, step-by-step protocol for the chemical inactivation of small quantities of this compound using sodium hypochlorite (bleach).
Materials:
-
This compound waste
-
Sodium hypochlorite solution (household bleach, typically 5.25%)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Stir plate and stir bar
-
Large beaker or flask
-
pH paper or pH meter
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
-
Chemical fume hood
Procedure:
-
Work in a Fume Hood: Perform the entire procedure in a certified chemical fume hood to avoid inhalation of volatile mercaptans.[1]
-
Prepare the Reaction Vessel: For each 1 gram of this compound waste, place at least 100 mL of water in a large beaker or flask equipped with a stir bar.
-
Adjust pH: While stirring, slowly add sodium hydroxide solution to the water to achieve a pH greater than 10.
-
Add Mercaptan Waste: Slowly add the this compound waste to the alkaline water solution with continuous stirring.
-
Add Oxidizing Agent: Gradually add the sodium hypochlorite solution to the aqueous mercaptan mixture. The addition should be slow to control the exothermic reaction.[1]
-
Monitor and Maintain pH: Throughout the addition of the bleach, monitor the pH of the reaction mixture and add more sodium hydroxide solution as needed to maintain a pH above 10.[1]
-
Stir and React: Continue to stir the reaction mixture at room temperature for several hours to ensure complete oxidation. The disappearance of the characteristic mercaptan odor is a primary indicator of reaction completion.
-
Neutralize Excess Oxidant (Optional but Recommended): If a large excess of bleach was used, it can be neutralized by the careful, slow addition of a reducing agent such as sodium bisulfite until a test with potassium iodide-starch paper indicates the absence of an oxidizing agent.
-
Final pH Adjustment: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by the slow addition of a suitable acid (e.g., hydrochloric acid).
-
Dispose of the Final Solution: The resulting neutralized solution, containing the sulfonic acid salt, should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS department. Do not pour the treated solution down the drain unless explicitly permitted by your EHS office.[3]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
